molecular formula C23H23N3O5 B13434084 Erlotinib Acetate

Erlotinib Acetate

Cat. No.: B13434084
M. Wt: 421.4 g/mol
InChI Key: TZHTWWZUWBDHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erlotinib Acetate ( 2055840-54-3) is the acetate salt form of Erlotinib, a well-characterized quinazolinamine derivative that acts as a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The parent compound, Erlotinib, is a first-generation tyrosine kinase inhibitor (TKI) that selectively targets the intracellular ATP-binding site of the EGFR, thereby blocking autophosphorylation and interrupting the signaling pathways that drive cellular proliferation, differentiation, and survival . This mechanism is a critical focus in oncological research, particularly in the study of non-small cell lung cancer (NSCLC) and pancreatic cancer, where EGFR is often overexpressed or mutated . As a high-quality analytical reference standard, this compound is essential for pharmaceutical research and development. It is widely used in quality control (QC) laboratories for method development, method validation (AMV), and stability studies . Its application is crucial for ensuring the identity, potency, and purity of Erlotinib drug substances and products, and it plays a vital role in the filing of Abbreviated New Drug Applications (ANDA) . The compound is supplied with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency and reliability for precise research outcomes. RESEARCH APPLICATIONS: - Analytical Reference Standard for HPLC/LC-MS - Pharmacological Research on EGFR signaling pathways - Quality Control and Impurity Profiling - Drug Metabolism and Pharmacokinetics (DMPK) Studies Disclaimer: This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. All safety data sheets (SDS) and handling guidelines must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)

InChI Key

TZHTWWZUWBDHPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC

Origin of Product

United States

Molecular Mechanism of Action and Target Engagement

Reversible Inhibition of EGFR Tyrosine Kinase Activity

Erlotinib (B232) is a small molecule that acts as a reversible inhibitor of the EGFR tyrosine kinase. nih.govmdpi.comspandidos-publications.comoncotarget.commdpi.com The epidermal growth factor receptor is a protein found on the surface of both normal and cancerous cells that helps them divide and multiply. drugs.com In some cancer cells, there is an overabundance of EGFR, leading to uncontrolled growth. drugs.com Erlotinib blocks the intracellular phosphorylation of the tyrosine kinase associated with EGFR. fda.govpharmacompass.com This action prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation. spandidos-publications.com

ATP-Competitive Binding Site Interaction

Erlotinib functions by competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the EGFR. mdpi.comamegroups.orgdrugbank.commdpi.com By occupying this site, erlotinib prevents ATP from binding, which is a necessary step for the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. mdpi.com

Structural Determinants of Binding Affinity

The binding affinity of erlotinib to the EGFR kinase domain is influenced by the conformational state of the receptor. While it was initially thought that erlotinib and similar inhibitors only bind to the active conformation of the EGFR tyrosine kinase domain, further studies have shown that erlotinib can bind to both active and inactive conformations. scispace.comnih.gov The binding affinity of erlotinib is not significantly different between wild-type (inactive) and mutationally activated forms of the EGFR tyrosine kinase domain. nih.gov The anilinoquinazoline (B1252766) scaffold of erlotinib is a key structural feature that allows it to occupy the ATP-binding site. mdpi.com

Amino Acid Residue Interactions

The interaction of erlotinib with specific amino acid residues within the ATP-binding pocket of EGFR is crucial for its inhibitory activity. Key interactions include:

LYS721: This residue is part of the binding site and can be involved in hydrogen bond and pi-pi interactions with erlotinib. semanticscholar.orgrsc.org

GLU738: Erlotinib can form hydrogen bonds with this amino acid residue. semanticscholar.orgrsc.orgnih.gov

MET769: This is a critical residue for the binding of erlotinib. It forms a hydrogen bond with the N1 of the quinazoline (B50416) ring of erlotinib. semanticscholar.orgrsc.orgnih.govbbrc.in

Other important residues involved in the interaction include Leu768, Cys773, Thr766, and Asp831. rsc.orgnih.govbbrc.in

Interactive Data Table: Key Amino Acid Interactions with Erlotinib

Amino Acid ResidueType of InteractionReference
LYS721Hydrogen Bond, Pi-Pi Interaction semanticscholar.orgrsc.org
GLU738Hydrogen Bond semanticscholar.orgrsc.orgnih.gov
MET769Hydrogen Bond semanticscholar.orgrsc.orgnih.govbbrc.in
LEU768Hydrogen Bond nih.gov
CYS773Hydrogen Bond bbrc.in
THR766Hydrogen Bond nih.gov
ASP831Hydrogen Bond rsc.org

Modulation of Downstream Signaling Pathways

By inhibiting EGFR autophosphorylation, erlotinib effectively blocks the activation of several downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival. spandidos-publications.comaacrjournals.org

Ras/Raf/MEK/ERK Signaling Cascade Inhibition

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a primary signaling cascade regulated by EGFR. plos.orgaacrjournals.org Activation of EGFR normally leads to the activation of Ras, which in turn activates Raf, MEK, and ERK. aacrjournals.org Erlotinib's inhibition of EGFR prevents the activation of this cascade, thereby suppressing cell proliferation. spandidos-publications.complos.orgspandidos-publications.com Studies have shown that erlotinib can inhibit the phosphorylation of MEK1 and ERK, key components of this pathway. plos.org

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling route downstream of EGFR that governs cell survival, growth, and metabolism. plos.orgmdpi.commdpi.comnih.gov Upon EGFR activation, PI3K is activated, leading to the phosphorylation and activation of Akt, which then activates mTOR and its downstream effectors. mdpi.comnih.gov Erlotinib has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway. plos.orgmdpi.comamegroups.org The inhibition of both the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways contributes significantly to the anti-tumor effects of erlotinib. spandidos-publications.complos.org

JAK-STAT Pathway Interactions

Erlotinib's influence on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical aspect of its molecular activity. The JAK-STAT pathway is a key signaling cascade involved in cellular proliferation, survival, and differentiation. mdpi.com

Studies have demonstrated that erlotinib can inhibit the phosphorylation of STAT3. mdpi.comresearchgate.net In some cancer cells, the inhibition of EGFR by erlotinib leads to an increase in STAT3 phosphorylation at the Tyr705 residue, which is associated with its activation. aacrjournals.orgbohrium.comnih.gov This paradoxical activation of STAT3 can contribute to therapeutic resistance by promoting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. aacrjournals.orgbohrium.comnih.gov The mechanism behind this erlotinib-induced STAT3 activation appears to involve the suppression of PTPMeg2, a phosphatase that normally dephosphorylates STAT3, rather than the activation of upstream kinases like JAK2 or c-Src. aacrjournals.orgbohrium.comnih.gov

The continuous activation of the JAK/STAT pathway can drive malignant transformation and is implicated in the progression of various cancers. frontiersin.org In some contexts, combining erlotinib with a JAK inhibitor has been suggested to overcome resistance by abrogating the hyperactive JAK/STAT pathway. amegroups.orgoaepublish.com Research in pancreatic cancer cells has shown that the combination of gemcitabine (B846) and erlotinib significantly lowers the phosphorylation of STAT3 at tyrosine 705. researchgate.net This suggests that erlotinib's efficacy can be modulated by its interplay with the JAK-STAT signaling cascade.

Identification and Characterization of Novel Binding Partners

Recent research has identified binding partners for erlotinib beyond its well-established target, EGFR. These novel interactions may contribute to both its therapeutic effects and mechanisms of resistance.

DNA Polymerase Alpha Subunit B (POLA2) Interactions

One of the significant novel binding partners identified for erlotinib is the DNA Polymerase Alpha Subunit B (POLA2). researcher.lifenih.gov POLA2 is a regulatory subunit of the DNA polymerase alpha complex, which is essential for the initiation of DNA replication. scbt.comabcam.comuniprot.org Using drug affinity responsive target stability (DARTS) and liquid chromatography-mass spectrometry (LC-MS/MS), researchers have confirmed that erlotinib binds to POLA2. researcher.lifenih.gov

This interaction is noteworthy because POLA2 expression levels in non-small cell lung cancer (NSCLC) cell lines have shown a positive correlation with the anti-proliferative efficacy of erlotinib. researcher.lifenih.gov This suggests that POLA2 could serve as a surrogate marker for drug resistance in NSCLC patients. researcher.lifenih.gov

Impact of Non-EGFR Binding on Cellular Processes

The binding of erlotinib to proteins other than EGFR, such as POLA2, has significant implications for cellular processes. The interaction with POLA2 can affect DNA replication, a fundamental process for cell proliferation. nih.govscbt.com

Specifically, the genetic knockdown of POLA2 in an erlotinib-resistant cell line with high POLA2 expression enhanced the drug's anti-proliferative effect. researcher.lifenih.gov Conversely, overexpressing POLA2 in an erlotinib-sensitive cell line with low POLA2 expression restored resistance to the drug's anti-proliferative effects. researcher.lifenih.gov This indicates that the interaction between erlotinib and POLA2 directly influences the cellular response to the drug, independent of its effects on EGFR. This non-EGFR binding activity highlights a more complex mechanism of action for erlotinib than previously understood.

Immunomodulatory Mechanisms Beyond EGFR Inhibition

Erlotinib exhibits immunomodulatory effects that are not solely dependent on its inhibition of EGFR, impacting T-cell function and cytokine production.

Impact on T-Cell Proliferation and Activation

Erlotinib has been shown to have an immunosuppressive effect on T lymphocytes. nih.govnih.gov It can significantly inhibit T-cell proliferation and activation induced by various stimuli in a concentration-dependent manner. nih.govnju.edu.cn This inhibition of T-cell response is a key aspect of its immunomodulatory properties. nih.govnju.edu.cn

However, there are conflicting findings. Some studies suggest that at certain concentrations, erlotinib does not alter T-cell proliferation in vitro or in vivo. bmj.combiorxiv.org For instance, one study found no effect on the abundance of activated CD4+ or CD8+ T cells with erlotinib treatment. bmj.combiorxiv.org These discrepancies may be due to differences in experimental models and drug concentrations used. bmj.combiorxiv.org The impairment of T-cell mediated immune response by erlotinib is thought to be linked to the downregulation of the c-Raf/ERK cascade and Akt signaling pathways. nih.govnju.edu.cn

Regulation of Proinflammatory Cytokine Secretion

Conversely, in other contexts, such as in head and neck squamous cell carcinoma (HNSCC), EGFR inhibitors like erlotinib have been found to increase the secretion of a range of proinflammatory cytokines, including IL-2, IL-4, IL-6, IL-8, TNF-α, and IFN-γ. nih.gov This effect is thought to be mediated through NADPH oxidase 4 (NOX4) and can potentially offset the antitumor efficacy of the inhibitor. nih.gov Furthermore, erlotinib has been shown to inhibit the production of inflammatory cytokines following lipopolysaccharide (LPS) administration in mice, suggesting a potential therapeutic role in suppressing inflammation. pnas.org These varied effects on cytokine secretion underscore the complex and context-dependent immunomodulatory actions of erlotinib.

Cellular and Biochemical Studies in Vitro

Antiproliferative and Apoptotic Effects in Human Cancer Cell Lines

Erlotinib (B232) demonstrates potent antiproliferative and pro-apoptotic activity across a range of human cancer cell lines. Its primary mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which blocks downstream signaling pathways crucial for cell proliferation and survival. drugs.comsmpdb.ca

In human non-small cell lung cancer (NSCLC) A549 cells, erlotinib treatment leads to a significant, concentration-dependent suppression of cell growth and viability. nih.govresearchgate.net Similarly, studies on human hepatocellular carcinoma (HCC) cell lines, such as Huh-7 and HepG2, show that erlotinib inhibits cancer cell growth in a time- and dose-dependent manner. nih.gov This growth inhibition is strongly linked to the induction of apoptosis, or programmed cell death. nih.gov In A549 cells, Hoechst 33342 staining has confirmed that erlotinib induces apoptosis as the concentration increases. nih.govnih.gov The apoptotic mechanism in A549 cells involves the activation of mitochondrial death pathways, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF). nih.govresearchgate.net

Furthermore, in glioblastoma cell lines that overexpress EGFR, erlotinib has been shown to decrease cell proliferation and induce apoptosis, an effect that can be enhanced when combined with other agents like luteolin (B72000). frontiersin.org The combination leads to increased caspase expression and cleavage of PARP, a key protein involved in apoptosis. frontiersin.org

Cell LineCancer TypeEffect of ErlotinibResearch Finding
A549 Non-Small Cell Lung CancerAntiproliferative, Pro-apoptoticSuppressed growth and induced apoptosis in a concentration-dependent manner. nih.govresearchgate.net Activated mitochondrial death pathways. nih.gov
Huh-7 Hepatocellular CarcinomaAntiproliferative, Pro-apoptoticInhibited growth in a time- and dose-dependent manner and induced apoptosis. nih.gov
HepG2 Hepatocellular CarcinomaAntiproliferative, Pro-apoptoticInhibited growth in a time- and dose-dependent manner and induced apoptosis. nih.gov
U87 & U87 ΔEGFR GlioblastomaAntiproliferative, Pro-apoptoticReduced cell proliferation and induced apoptosis, particularly in combination with luteolin. frontiersin.org

Cell Line Sensitivity and Resistance Profiling

The sensitivity of cancer cell lines to erlotinib is highly variable and is often dictated by the genetic makeup of the cells, particularly the status of the EGFR gene.

A strong correlation exists between the presence of activating mutations in the EGFR kinase domain and cellular sensitivity to erlotinib. researchgate.net Non-small cell lung cancer cell lines harboring these mutations, such as an in-frame deletion in exon 19 (e.g., PC9 cell line), are exquisitely sensitive to the drug. nih.gov

Conversely, acquired resistance to erlotinib is a significant clinical challenge, and secondary mutations in the EGFR gene are a primary cause. The most common resistance-conferring mutation is the T790M substitution in exon 20 of EGFR. nih.gov This mutation is found in a high percentage of tumors that develop resistance to EGFR tyrosine kinase inhibitors. nih.gov In glioblastoma cells, resistance to erlotinib has been associated with a strong upregulation of the EGFRvIII variant, a constitutively active form of the receptor. oup.com Interestingly, erlotinib-resistant A549 cells (A549/ER) did not show the common T790M or L861Q resistance mutations, indicating that other mechanisms of resistance can also arise. nih.gov

Erlotinib's efficacy varies across different types of tumors. While highly effective in EGFR-mutant NSCLC, its effects in other cancers are diverse. For instance, in colorectal cancer (CRC) cell lines, erlotinib treatment reduces cell viability, but the cellular response, particularly concerning autophagy, differs from that observed in lung cancer cells. nih.gov

Some studies have found that tumor cells resistant to conventional chemotherapy may exhibit enhanced sensitivity to erlotinib. This phenomenon was observed in doxorubicin-resistant breast cancer cells (MCF-7), paclitaxel-resistant ovarian carcinoma cells (A2780), and cisplatin-resistant cervical carcinoma cells (ME180). aacrjournals.org The IC50 values for erlotinib in these resistant lines were 2- to 20-fold lower than in their parent cell lines, which correlated with higher expression of HER1/EGFR. aacrjournals.org However, prior exposure to chemotherapy does not always sensitize cells to erlotinib. In an EGFR-mutant NSCLC cell line model, prior treatment with cisplatin resulted in a 5-fold reduced sensitivity to subsequent erlotinib treatment. nih.gov

Cell Line TypeEGFR MutationErlotinib SensitivityKey Finding
NSCLC (e.g., PC9) Exon 19 DeletionHighActivating mutations confer exquisite sensitivity. nih.gov
NSCLC T790M (secondary)ResistantA common mechanism of acquired resistance. nih.gov
Glioblastoma (BS153) EGFR amplification/EGFRvIIIInitially Sensitive, Develops ResistanceResistance is associated with upregulation of EGFRvIII. oup.com
Chemo-resistant lines (MCF-7, A2780) N/AEnhancedIncreased sensitivity correlated with higher EGFR expression. aacrjournals.org

Cell Cycle Dynamics and Arrest Mechanisms

Erlotinib exerts its antiproliferative effects in part by altering cell cycle progression. Multiple studies have demonstrated that erlotinib can induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle.

In drug-sensitive lung adenocarcinoma cell lines with EGFR mutations (H3255 and PC-9), treatment with erlotinib led to an increase in the proportion of cells in the G1 phase and a decrease in the S phase population, indicating a G1 cell cycle arrest. researchgate.net A similar effect is observed in hepatocellular carcinoma cells (Huh-7 and HepG2), where erlotinib treatment results in a dose-dependent arrest at the G1/S checkpoint. nih.gov Furthermore, in human non-small-cell lung cancer A549 cells and head and neck squamous cell carcinoma (HNSCC) cells, erlotinib has been shown to induce a marked G0/G1 arrest. nih.govaacrjournals.org This blockage of the cell cycle is a key component of the compound's growth-inhibitory action. aacrjournals.org

Cellular Autophagy Induction and Modulation

Autophagy, a cellular process of self-digestion and recycling, has a complex and context-dependent relationship with erlotinib treatment. In some cancer cells, erlotinib has been shown to induce autophagy. Studies using NSCLC cell lines, including the TKI-sensitive HCC827 and the TKI-resistant A549 and H1975 lines, demonstrated that erlotinib treatment leads to an increase in autophagy markers like LC3-II and the formation of autophagosomes. spandidos-publications.com This induction of autophagy can sometimes act as a survival mechanism for cancer cells, and inhibiting it can enhance the cytotoxic effects of erlotinib in resistant cells. spandidos-publications.com

In T-24 bladder cancer cells, erlotinib was also found to induce a dose-dependent increase in autophagosome formation. escholarship.org Conversely, in colorectal cancer (CRC) cell lines, erlotinib treatment has been reported to reduce autophagy, a response that contrasts with observations in lung cancer cells. nih.gov This suggests that the modulation of autophagy by erlotinib is highly dependent on the tumor cell type and its underlying genetic context. nih.govresearchgate.net

Investigation of Reactive Oxygen Species (ROS) Generation

A growing body of evidence indicates that erlotinib's anticancer activity is not solely dependent on EGFR inhibition but also involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).

In the human NSCLC cell line A549, erlotinib treatment was shown to cause a rapid accumulation of intracellular ROS. nih.govnih.govresearchgate.net This ROS production originates from both mitochondrial sources and NADPH oxidase. nih.govresearchgate.net The increase in ROS is functionally important, as it activates the pro-apoptotic JNK signaling pathway, leading to mitochondrial dysfunction and cell death. nih.govnih.govnih.gov The critical role of ROS in this process was confirmed by experiments showing that the ROS scavenger N-acetylcysteine (NAC) could reverse the pro-apoptotic effects of erlotinib. nih.gov

Similarly, in HNSCC cell lines, erlotinib was found to induce oxidative stress, evidenced by an increase in oxidized glutathione (B108866) (GSSG) and the oxidation of DCFH, a marker for prooxidant production. aacrjournals.org This disruption of the cellular redox balance contributes to the cytotoxic effects of the drug. aacrjournals.org

Three-Dimensional (3D) Spheroid Model Efficacy Studies

The evaluation of Erlotinib Acetate (B1210297) in three-dimensional (3D) spheroid models, which more closely mimic the in vivo tumor microenvironment than traditional two-dimensional (2D) cell cultures, has revealed critical insights into its mechanisms of action and efficacy. These models have demonstrated that the cellular response to erlotinib is significantly influenced by the 3D culture environment.

In studies utilizing non-small cell lung cancer (NSCLC) cell lines with epidermal growth factor receptor (EGFR) mutations, erlotinib has been shown to activate different cell death pathways in 3D versus 2D cultures. Specifically, in 3D spheroid models, erlotinib induces apoptotic cell death through an autophagy-TRAIL-JNK pathway. iiarjournals.orgiiarjournals.orgnih.gov This is in contrast to 2D cultures, where the mechanisms of erlotinib-induced cell death are different. iiarjournals.orgnih.gov Research has indicated that in 3D cultures, erlotinib treatment leads to the activation of caspase-8 and an upregulation of TNF-related apoptosis-inducing ligand (TRAIL) expression, which are not observed in 2D settings. iiarjournals.orgiiarjournals.orgnih.gov The knockdown of TRAIL was found to reduce both the activation of caspase-8 and apoptosis induced by erlotinib in these 3D models. iiarjournals.orgnih.gov

Furthermore, investigations into pancreatic ductal adenocarcinoma (PDAC) 3D cultures have shown that erlotinib promotes the degradation of the epidermal growth factor receptor (EGFR) in a manner not seen in 2D cultures. nih.govmdpi.com This suggests that the dimensionality of the cell culture system plays a crucial role in the cellular processing of EGFR in response to tyrosine kinase inhibitors like erlotinib. nih.gov

The efficacy of erlotinib has also been explored in the context of novel drug delivery systems using 3D spheroid models. For instance, an erlotinib-loaded nanoemulsion demonstrated enhanced efficacy in NSCLC A549 cell line spheroids compared to a free erlotinib solution. nih.govnih.govmdpi.com

Detailed Research Findings

Studies on patient-derived lung tumor spheroids have shown the ability of these models to recapitulate the development of acquired resistance to erlotinib. nih.gov In long-term cultures of primary human lung adenocarcinomas, the outgrowth of erlotinib-resistant subpopulations was observed, highlighting the utility of 3D models in studying resistance mechanisms. nih.gov

In co-culture spheroid models containing both cancer cells and fibroblasts, the presence of fibroblasts was found to impact the efficacy of erlotinib. In spheroids composed of erlotinib-sensitive HCC827 cells and SV80 fibroblasts, erlotinib treatment led to a significant disappearance of the cancer cells. researchgate.net However, the proliferative phenotype of the fibroblasts was not impaired by the treatment. researchgate.net

Quantitative data from various studies further illustrate the efficacy of erlotinib in 3D spheroid models. For instance, the IC50 values for erlotinib were determined in pancreatic ductal adenocarcinoma cell lines, showing a higher resistance in 3D cultures compared to 2D cultures for the PANC-1 cell line. nih.gov In another study, the viability of A549 spheroids was significantly reduced after treatment with an erlotinib nanoemulsion. mdpi.com

IC50 of Erlotinib in Pancreatic Ductal Adenocarcinoma Cell Lines (72h Incubation)
Cell LineCulture ConditionIC50 (µM)
BxPC-32D10
BxPC-33D10
PANC-12D45
PANC-13D100
Normal Fibroblasts2D10
Normal Fibroblasts3D10
Cell Viability of A549 Spheroids Treated with Erlotinib Nanoemulsion (E5-1) vs. Erlotinib-Free Solution
TreatmentConcentration (µM)Dosing RegimenCell Viability (%)
Erlotinib-Free Solution4Single Dose91.1 ± 1.0
E5-1 Nanoemulsion4Single Dose73.7 ± 2.2
Erlotinib-Free Solution8Single Dose87.7 ± 1.7
E5-1 Nanoemulsion8Single Dose61.6 ± 5.5
Erlotinib-Free Solution4Multiple Doses58.7 ± 2.9
E5-1 Nanoemulsion4Multiple Doses36.7 ± 4.8
Erlotinib-Free Solution8Multiple Doses42.6 ± 5.9
E5-1 Nanoemulsion8Multiple Doses1.8 ± 0.3

Mechanisms of Resistance to Erlotinib Acetate

Genetic Alterations Mediating Resistance

Several genetic alterations have been identified as key drivers of resistance to Erlotinib (B232) Acetate (B1210297). These changes can either occur within the EGFR gene itself or in other oncogenes, leading to the reactivation of downstream signaling pathways.

The most prevalent mechanism of acquired resistance to first-generation EGFR TKIs like Erlotinib Acetate is the emergence of a secondary mutation in the EGFR kinase domain. aacrjournals.orgmdpi.com The most common of these is the T790M "gatekeeper" mutation, which occurs in approximately 50-60% of patients who develop resistance. mdpi.comnih.govmedsci.org This mutation involves the substitution of a threonine residue with a bulkier methionine at position 790 in exon 20 of the EGFR gene. pnas.org

The T790M mutation was initially thought to cause resistance by sterically hindering the binding of this compound to the ATP-binding pocket of the EGFR kinase. pnas.org However, further research has revealed a more complex mechanism. Direct binding assays have shown that the T790M mutant retains a low nanomolar affinity for gefitinib (B1684475), a similar TKI. pnas.org The primary mechanism of resistance conferred by the T790M mutation is a significant increase in the affinity of the EGFR kinase for ATP, its natural substrate. pnas.org This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors like this compound to effectively block EGFR signaling. mdpi.compnas.org

The presence of the T790M mutation at baseline (de novo) is rare, detected in less than 1% of lung cancers by standard methods, and is associated with a poor response to EGFR TKIs. nih.gov However, more sensitive techniques have detected baseline T790M mutations in a higher percentage of EGFR-mutant tumors, and in some cases, its presence has been associated with a longer progression-free survival with erlotinib. hilarispublisher.com

EGFR Mutation Effect on this compound Therapy Frequency in Acquired Resistance References
T790M Increased ATP affinity of EGFR, reducing inhibitor potency.~50-60% mdpi.comnih.govmedsci.orgpnas.org
L747S Infrequent secondary resistance mutation.Rare nih.govmedsci.org
D761Y Infrequent secondary resistance mutation.Rare nih.govmedsci.org
T854A Infrequent secondary resistance mutation.Rare nih.govmedsci.org

Amplification of the MET proto-oncogene is another significant mechanism of both acquired and intrinsic resistance to this compound. karger.comaacrjournals.org MET amplification is found in approximately 5-22% of NSCLC patients with acquired resistance to first-generation EGFR-TKIs. mdpi.comnih.gov De novo MET amplification is less common, occurring in about 3% of EGFR-mutated NSCLC patients before treatment. karger.com

MET amplification can lead to resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. nih.gov Specifically, amplified MET can activate ERBB3 (HER3), a member of the EGFR family, which in turn activates the PI3K/AKT and MAPK signaling pathways, promoting cell survival and proliferation even in the presence of EGFR inhibition. mdpi.comnih.gov Interestingly, MET amplification can occur both independently of and concurrently with the T790M mutation. aacrjournals.orgpnas.orgnih.gov

Resistance Mechanism Frequency in Acquired Resistance Underlying Pathway References
MET Amplification 5-22%Activation of ERBB3 and downstream PI3K/AKT and MAPK pathways. mdpi.comnih.gov

Mutations in downstream signaling molecules, such as NRAS and RAF1, represent a less common but important mechanism of acquired resistance to this compound. While mutations in KRAS, another member of the RAS family, are not typically found in tumors with acquired resistance, mutations in NRAS and BRAF (a member of the RAF family) have been identified. pnas.orgnih.gov

In one study, an NRAS Q61K mutation was identified in a cell line model of acquired resistance to erlotinib. nih.gov This mutation functions downstream of EGFR and mediates resistance through the MEK signaling pathway. pnas.org Similarly, BRAF mutations, such as G469A and V600E, have been found in a small percentage (around 1%) of lung cancers with acquired resistance to EGFR TKIs. pnas.orgnih.gov Ectopic expression of these mutant NRAS or BRAF proteins in drug-sensitive EGFR-mutant cells confers resistance to erlotinib. pnas.orgnih.gov

Bypass Signaling Pathway Activation

The reactivation of downstream signaling pathways, even when EGFR is effectively inhibited, is a crucial mechanism of resistance. This "bypass signaling" allows cancer cells to continue to proliferate and survive.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling. Reactivation of this pathway is a key mechanism of resistance to EGFR inhibitors, including this compound. aacrjournals.orgnih.gov This reactivation can occur through several mechanisms, including genetic alterations like MAPK1 amplification or the downregulation of negative regulators of ERK signaling. aacrjournals.orgnih.gov

STAT3 and NF-κB Pathway Involvement

The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways plays a crucial role in the adaptive response to EGFR inhibition, leading to cell survival and resistance.

Upon treatment with EGFR inhibitors like erlotinib, a subset of tumor cells can evade apoptosis through the activation of survival pathways. Research has shown that EGFR inhibition can induce the activation of NF-κB, which in turn drives a transcriptional program that includes the upregulation of Interleukin-6 (IL-6). nih.gov This increase in IL-6 promotes the activation of the JAK2/STAT3 signaling cascade. nih.gov STAT3 activation has been observed as an early event in response to erlotinib treatment in EGFR-mutant NSCLC cells. oncotarget.com This activation of STAT3 is not inhibited by erlotinib, unlike the downstream effectors of EGFR, AKT, and ERK. oncotarget.com In fact, erlotinib treatment can lead to an increase in phosphorylated STAT3 (pSTAT3). nih.govoncotarget.com

This NF-κB-mediated IL-6/STAT3 signaling axis functions as a pro-survival feedback loop. nih.govthno.org The activation of STAT3 contributes to the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, enabling cancer cells to survive the initial EGFR blockade. oncotarget.com This adaptive resistance mechanism allows a small population of tumor cells to persist, which can eventually lead to the development of acquired resistance. thno.org Studies have demonstrated that inhibiting STAT3 signaling, in combination with erlotinib, can enhance the efficacy of the treatment in EGFR-mutant NSCLC cell lines. oncotarget.com For instance, the STAT3 inhibitor niclosamide (B1684120) has been shown to synergize with erlotinib in colon cancer cells by inhibiting STAT3 phosphorylation. dovepress.com

HER3-Mediated Bypass Signaling

The activation of alternative signaling pathways, often referred to as "bypass tracks," is a well-established mechanism of resistance to EGFR inhibitors. One of the key players in this process is the HER3 (ErbB3) receptor.

HER3 itself has minimal to no intrinsic tyrosine kinase activity. nih.gov However, it can form potent heterodimers with other receptor tyrosine kinases (RTKs), most notably EGFR and HER2, to activate downstream signaling pathways. nih.gov Upon inhibition of EGFR by erlotinib, a compensatory upregulation and activation of HER3 can occur. mednexus.orgaacrjournals.org This leads to the activation of downstream pro-survival pathways, primarily the PI3K/AKT pathway, in an EGFR-independent manner. nih.govmednexus.org

Several studies have highlighted the role of HER3 in acquired resistance to erlotinib. For example, amplification of the MET oncogene can drive HER3-dependent activation of PI3K, leading to resistance to both gefitinib and erlotinib in NSCLC. nih.gov Furthermore, the transcription factor GRHL2 has been identified as a critical player that promotes erlotinib resistance by upregulating HER3 expression. nih.gov Knockdown of either GRHL2 or HER3 has been shown to significantly reduce erlotinib resistance. nih.gov

The importance of HER3 as a signaling hub is further underscored by the observation that dual targeting of EGFR and HER3 can overcome acquired resistance to EGFR inhibitors. aacrjournals.org This suggests that blocking this bypass pathway is a promising strategy to combat erlotinib resistance.

Epithelial-Mesenchymal Transition (EMT) Associated Resistance

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis. EMT has been widely implicated as a mechanism of both intrinsic and acquired resistance to EGFR-TKIs, including erlotinib. nih.govamegroups.org

Tumor cells that have undergone EMT often exhibit a decreased dependence on EGFR signaling for their survival. nih.govresearchgate.net This transition is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as vimentin (B1176767) and ZEB1. amegroups.orgdovepress.com Studies have shown that NSCLC cell lines with acquired resistance to erlotinib often display features of EMT. nih.govdovepress.com For instance, erlotinib-resistant cells have been observed to have a mesenchymal-like morphology and increased metastatic potential. researchgate.net

The induction of EMT can be triggered by various factors, including signaling from the tumor microenvironment. Activation of the TGF-β signaling pathway has been shown to be sufficient to induce EMT and confer resistance to erlotinib. nih.govresearchgate.net Furthermore, EMT can be associated with the activation of other resistance pathways. For example, increased expression of FGFR1 has been correlated with EMT in the context of EGFR-TKI resistance. amegroups.org The p70S6K signaling pathway has also been implicated in promoting EMT-associated erlotinib resistance. dovepress.com

Reversing EMT has been explored as a potential strategy to overcome erlotinib resistance. For example, inhibiting the IL-6/STAT3 pathway has been shown to reverse EMT in erlotinib-resistant lung cancer cells. jst.go.jp

Adaptive Signaling Responses to EGFR Inhibition

Cancer cells exhibit remarkable plasticity in their signaling networks, allowing them to adapt to the stress induced by targeted therapies like erlotinib. This adaptive response involves the rapid rewiring of signaling pathways to promote cell survival and can occur almost immediately after the initiation of treatment. amegroups.org

One of the key adaptive responses to EGFR inhibition is the feedback reactivation of downstream signaling pathways. While erlotinib effectively suppresses EGFR phosphorylation and initial downstream signaling, a rebound in the activation of the MAPK pathway, indicated by increased phospho-MEK and phospho-ERK, can be observed after prolonged exposure. thno.org This reactivation can be mediated by other RTKs, such as MET. thno.org

Furthermore, EGFR inhibition can trigger feedback loops involving STAT3 and NF-κB, as discussed earlier, which act as adaptive mechanisms to promote cell survival. thno.orgnih.govgoogle.com Another adaptive response involves the upregulation of antiviral signaling pathways. nih.gov EGFR inhibition can lead to the activation of Type I interferon (IFN) signaling. nih.gov This, in turn, results in the activation of STAT1, which has a pro-survival role and can mediate resistance. nih.gov The induction of RIG-I, a pattern sensing receptor, is also observed in response to EGFR inhibition, leading to the activation of IRF3 and contributing to resistance. nih.gov

The tumor necrosis factor (TNF)-driven adaptive response is another critical mechanism. jci.org EGFR signaling normally suppresses TNF mRNA levels, but inhibition of EGFR leads to increased TNF, which then activates NF-κB in a feed-forward loop, promoting cell survival and resistance. jci.org These adaptive responses highlight the complexity of tumor cell signaling and the need for combination therapies to overcome resistance.

Emerging Mechanisms: Role of Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Recent research has identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a key player in conferring resistance to erlotinib. nih.govfrontiersin.orgnih.gov ALDH1 is a marker for cancer stem cells, which are known for their resistance to therapy. frontiersin.org

The mechanism by which ALDH1A1 contributes to erlotinib resistance involves the facilitation of the reactive oxygen species (ROS)-reactive carbonyl species (RCS) metabolic pathway. nih.govresearchgate.netthno.org Erlotinib treatment can induce oxidative and carbonyl stress in cancer cells. ALDH1A1, along with the upregulation of enzymes like superoxide (B77818) dismutase 2 (SOD2) and glutathione (B108866) peroxidase 4 (GPX4), helps to mitigate this stress, thereby imparting resistance. nih.govresearchgate.netthno.org

Studies have shown that knockdown or pharmacological inhibition of ALDH1A1 can overcome erlotinib resistance both in vitro and in vivo. thno.org Conversely, overexpression of ALDH1A1 is sufficient to induce resistance. thno.org Metabolomic analysis of erlotinib-resistant cells with high ALDH1A1 expression revealed lower levels of ROS and RCS, supporting the role of ALDH1A1 in managing cellular stress. researchgate.netthno.org This ALDH1A1-GPX4-SOD2 axis represents a novel metabolic mechanism of erlotinib resistance and provides a new therapeutic target to overcome it. nih.govresearchgate.net

Tumor Microenvironment Contributions to Resistance (e.g., TGF-β, IL-6 Axis)

The tumor microenvironment (TME) plays a significant role in modulating the response to cancer therapies, including erlotinib. The interplay between cancer cells and various components of the TME can promote resistance through paracrine signaling.

The Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) signaling axis is a prime example of how the TME contributes to erlotinib resistance. nih.govresearchgate.net Both tumor cells and stromal cells within the TME can secrete TGF-β. nih.gov Activation of the TGF-β pathway in cancer cells can induce an EMT phenotype, leading to intrinsic resistance to erlotinib. nih.govresearchgate.net

Furthermore, TGF-β signaling can stimulate the secretion of IL-6. nih.govresearchgate.net Increased IL-6 levels, in turn, activate the STAT3 signaling pathway, which protects tumor cells from apoptosis and reduces their dependency on EGFR signaling. nih.govresearchgate.netnih.gov This TGF-β-IL-6 axis can be activated by both tumor cell-autonomous mechanisms and by inflammatory conditions within the TME. nih.govcshl.edu For example, inflammation can stimulate IL-6 secretion, which is sufficient to decrease the tumor's response to erlotinib. nih.govresearchgate.net

These findings underscore that resistance to erlotinib is not solely driven by cancer cell-intrinsic mechanisms but is also heavily influenced by the complex signaling networks within the tumor microenvironment.

Table of Research Findings on this compound Resistance Mechanisms

Resistance Mechanism Key Molecules/Pathways Involved Research Findings
STAT3 and NF-κB Pathway Involvement STAT3, NF-κB, IL-6, JAK2 EGFR inhibition induces NF-κB, which upregulates IL-6, leading to JAK2/STAT3 activation and cell survival. nih.govoncotarget.com
HER3-Mediated Bypass Signaling HER3 (ErbB3), PI3K/AKT, MET, GRHL2 Compensatory upregulation of HER3 activates PI3K/AKT signaling, bypassing EGFR inhibition. nih.govnih.govmednexus.orgaacrjournals.org
Epithelial-Mesenchymal Transition (EMT) E-cadherin (loss), Vimentin (gain), TGF-β, FGFR1, p70S6K EMT, often induced by TGF-β, leads to a mesenchymal phenotype with reduced dependence on EGFR signaling. nih.govnih.govresearchgate.netamegroups.orgdovepress.com
Adaptive Signaling Responses MAPK, MET, Type I IFN, STAT1, RIG-I, TNF Rapid rewiring of signaling pathways, including MAPK rebound and activation of inflammatory and antiviral responses, promotes survival. thno.orgnih.govjci.org
Role of ALDH1A1 ALDH1A1, ROS, RCS, SOD2, GPX4 ALDH1A1 mitigates erlotinib-induced oxidative and carbonyl stress, conferring resistance. nih.govresearchgate.netthno.org

| Tumor Microenvironment Contributions | TGF-β, IL-6 | Secreted factors from the TME, like TGF-β and IL-6, induce EMT and activate pro-survival STAT3 signaling. nih.govresearchgate.netnih.govcshl.edu |

Preclinical Pharmacological Investigations

In vitro Pharmacodynamics in Cellular Systems

Erlotinib (B232) is a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Its primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site within the intracellular catalytic domain of the EGFR. nih.gov This competitive inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. nih.govnih.gov

The inhibition of EGFR phosphorylation by erlotinib directly impacts several key signaling pathways. Notably, it attenuates the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. nih.govresearchgate.net By disrupting these pathways, erlotinib can induce cell cycle arrest, primarily at the G1 phase, which is often associated with the accumulation of the cyclin-dependent kinase inhibitor p27. researchgate.netnih.gov The ultimate consequence of this signaling blockade in sensitive cancer cell lines is the induction of apoptosis, or programmed cell death. researchgate.net

The cytotoxic and cytostatic effects of erlotinib have been quantified in numerous cancer cell lines. The potency, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line's genetic background, particularly the presence of activating EGFR mutations. For instance, in vitro kinase assays have determined the IC50 for erlotinib against EGFR to be as low as 2 nmol/L. nih.gov In intact cellular systems, the IC50 for inhibiting EGFR phosphorylation is approximately 20 nmol/L in high EGFR-expressing cell lines. nih.gov Studies have also shown that the cellular context, such as whether cells are grown in traditional 2D monolayers or 3D spheroid cultures, can influence the specific cell death pathways activated by erlotinib. researchgate.net

Beyond EGFR, erlotinib has been shown to directly inhibit other members of the HER family, albeit with lower potency. For example, it can inhibit HER2/neu kinase activity at submicromolar concentrations, independent of EGFR expression. nih.gov In cellular assays using an EGFR-HER2 chimeric receptor, erlotinib inhibited receptor phosphorylation with an IC50 of 230 nmol/L, demonstrating a direct, though less potent, effect on HER2 signaling. nih.gov

Inhibitory Concentrations (IC50) of Erlotinib in Cellular Assays

Target/ProcessCellular System/Assay TypeIC50 ValueReference
EGFR Kinase ActivityIn vitro kinase assay2 nmol/L nih.gov
EGFR Receptor PhosphorylationIntact high-EGFR expressing cells~20 nmol/L nih.gov
EGFR-H2 Chimeric Receptor PhosphorylationCell-based assay230 nmol/L nih.gov
p42/p44 MAPK Phosphorylation (EGFR-expressing cells)Cell-based assay170 nmol/L nih.gov
p42/p44 MAPK Phosphorylation (EGFR-H2-expressing cells)Cell-based assay290 nmol/L nih.gov

In vivo Pharmacodynamics in Animal Models

The antitumor activity of erlotinib has been extensively validated in numerous human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have consistently demonstrated that erlotinib can significantly inhibit tumor growth in a dose-dependent manner. The efficacy is particularly pronounced in xenografts derived from non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines that harbor activating EGFR mutations.

In NSCLC xenograft models, erlotinib monotherapy has shown robust antitumor activity. For instance, daily oral administration of erlotinib at 100 mg/kg resulted in 71% and 93% tumor growth inhibition in the H460a and A549 tumor models, respectively. In pancreatic cancer, a xenograft model using BxPC-3 cells showed a 74.5% inhibition of tumor growth after 28 days of treatment with erlotinib at a dose of 100 mg/kg per day. jci.org This inhibition of tumor volume correlates with the pharmacodynamic effect of reduced EGFR phosphorylation within the tumor tissue. nih.gov

Intermittent high-dose scheduling has also been explored as a strategy to enhance therapeutic efficacy and delay resistance. In mice with EGFR-mutant xenografts (HCC827 or PC9 cells), an intermittent high-dose treatment of 200 mg/kg every other day was found to be tolerable and prolonged progression-free survival compared to a standard daily low-dose regimen. researchgate.net

Erlotinib Antitumor Activity in Human Tumor Xenograft Models

Tumor Model (Cell Line)Cancer TypeErlotinib DoseTreatment ScheduleTumor Growth Inhibition (%)Reference
H460aNSCLC100 mg/kgDaily71% nih.gov
A549NSCLC100 mg/kgDaily93% nih.gov
BxPC-3Pancreatic100 mg/kgDaily74.5% jci.org
HPACPancreatic75 mg/kgDailySignificant inhibition (up to day 5) researchgate.net
HCC827 / PC9NSCLC (EGFR-mutant)200 mg/kgEvery other dayProlonged progression-free survival researchgate.net

Genetically engineered mouse models (GEMMs) that develop tumors driven by specific oncogenes have been instrumental in understanding the mechanisms of acquired resistance to erlotinib. In models where lung adenocarcinomas are induced by the expression of mutant EGFR (e.g., L858R or exon 19 deletions), these tumors initially show significant regression upon erlotinib treatment, mirroring the clinical response in patients. nih.govnih.gov

However, prolonged or intermittent treatment of these transgenic mice leads to the eventual emergence of drug-resistant tumors. nih.gov Molecular analysis of these resistant tumors has revealed genetic alterations that are also found in human patients who relapse on EGFR tyrosine kinase inhibitor (TKI) therapy. The most common mechanism of acquired resistance observed in these models is the development of a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation. nih.govnih.gov This mutation is detected in a significant fraction of resistant tumors in these mice. nih.gov

Another mechanism of resistance identified in these preclinical models is the amplification of the MET proto-oncogene, which provides a bypass signaling pathway to reactivate downstream effectors like PI3K/Akt. nih.govnih.gov The ability of these transgenic mouse models to recapitulate the key molecular mechanisms of clinical resistance makes them invaluable for testing novel therapeutic strategies aimed at overcoming or preventing the emergence of T790M- or MET-driven resistance. nih.govjci.org

Beyond its role in oncology, the pharmacological effects of erlotinib have been investigated in non-oncological animal models, revealing impacts on the immune system and neuroinflammation.

Studies have shown that erlotinib possesses immunosuppressive properties. In vivo, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in mice in a dose-dependent manner. nih.gov This effect is linked to the impairment of T-cell-mediated immune responses. Erlotinib has been demonstrated to inhibit the proliferation and activation of T lymphocytes and reduce the secretion of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). researchgate.netnih.gov The underlying mechanism involves the downregulation of the c-Raf/ERK and Akt signaling pathways in activated T cells. nih.gov

More recently, erlotinib has been studied in mouse models of Alzheimer's disease (AD). In P301S tau transgenic (PS19) mice, erlotinib treatment was found to enhance short-term spatial memory. frontiersin.org This cognitive improvement was associated with a reduction in tau pathology and a decrease in astrogliosis, a marker of neuroinflammation. frontiersin.org Similarly, in 5xFAD mice, another AD model, erlotinib treatment improved memory, diminished amyloid-beta plaque deposition, and reduced tau hyperphosphorylation, again accompanied by a downregulation of astrocyte activation. frontiersin.org These findings suggest a potential neuroprotective and anti-inflammatory role for erlotinib in neurodegenerative conditions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been a critical tool in preclinical studies to quantitatively describe the relationship between erlotinib exposure and its pharmacological effects in animal models. These models help in understanding the time course of drug action and in optimizing dosing regimens for clinical translation.

In human tumor xenograft models, PK/PD models have successfully linked erlotinib plasma concentrations to key pharmacodynamic biomarkers and, ultimately, to tumor growth inhibition. A common approach involves using a two-compartment model to describe the pharmacokinetics of erlotinib. nih.gov The pharmacodynamic effect on the target, such as the inhibition of phosphorylated EGFR (pEGFR) in tumor tissue, is often characterized by an indirect response (IDR) model. nih.gov This type of model can account for the observed time delay between peak plasma concentration of the drug and the maximal inhibition of pEGFR. nih.gov For instance, in a human NSCLC xenograft model, a time delay of approximately 2 hours was observed between erlotinib plasma concentration and pEGFR degradation, with a calculated IC50 value of 1.80 µg/mL for this effect. nih.gov

Tissue Distribution in Preclinical Models

The distribution of erlotinib into tumor and normal tissues is a key determinant of its efficacy and potential toxicity. Preclinical studies in mouse models, often employing advanced imaging techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), have revealed a heterogeneous distribution of the drug.

Studies using NSCLC xenograft models have shown that erlotinib concentrations can vary significantly within the tumor itself. MALDI-MSI analysis has demonstrated that erlotinib is predominantly localized in viable tumor regions compared to necrotic areas. nih.gov For example, in one study, the erlotinib concentration in the viable tumor area was approximately tenfold higher than in the necrotic core (5282 ± 91 pg/mm³ vs. 526 ± 12 pg/mm³). nih.gov

The distribution also varies between the tumor and surrounding normal tissues, as well as other organs. In a PC-9 xenograft model, the erlotinib concentration in the tumor was found to be about one-third of that in normal lung tissue when measured by conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, MALDI-MSI revealed that the concentration in the viable tumor area was comparable to that in the normal lung. nih.gov Other organs, such as the liver and kidney, also show significant drug accumulation. In H1299 xenografts, erlotinib was found to be highly localized in the liver and kidney, with concentrations in the kidney being substantially higher than in the tumor tissue. nih.gov This differential distribution can be influenced by the EGFR mutation status of the tumor, with higher accumulation observed in EGFR-mutant (HCC827) tumors compared to EGFR wild-type (H1299) tumors. nih.gov

Preclinical Tissue Distribution of Erlotinib in Mouse Xenograft Models

Tissue TypeXenograft ModelMethodRelative Concentration/FindingReference
Viable Tumor AreaPC-9 (NSCLC)MALDI-MSI5282 ± 91 pg/mm³ nih.gov
Necrotic Tumor AreaPC-9 (NSCLC)MALDI-MSI526 ± 12 pg/mm³ nih.gov
Normal LungPC-9 (NSCLC)MALDI-MSI5819 ± 394 pg/mm³ nih.gov
Tumor TissueHCC827 (NSCLC, EGFR-mutant)MALDI-MSIHigher accumulation vs. H1299 nih.gov
Tumor TissueH1299 (NSCLC, EGFR-wt)MALDI-MSILower accumulation vs. HCC827 nih.gov
LiverH1299 (NSCLC)MALDI-MSIHigh localization nih.gov
KidneyH1299 (NSCLC)MALDI-MSIVery high localization (highest signal) nih.gov

Combination Therapeutic Strategies in Preclinical Models

Rationale for Combinatorial Approaches to Enhance Efficacy and Overcome Resistance

The primary rationale for employing Erlotinib (B232) in combination with other therapeutic modalities is to augment its antitumor efficacy and to prevent or overcome the development of resistance. cancernetwork.com Combining agents with different mechanisms of action can lead to synergistic or additive effects, resulting in greater tumor growth inhibition than what can be achieved with monotherapy. cancernetwork.comnih.gov This approach is particularly relevant as dysregulation of the Epidermal Growth Factor Receptor (EGFR) pathway, which Erlotinib targets, plays a crucial role in tumor growth and progression. cancernetwork.com

Furthermore, cancer cells can develop resistance to Erlotinib through various mechanisms. aacrjournals.org Combination strategies aim to target these resistance pathways. For instance, if resistance emerges due to the activation of an alternative signaling pathway, a second agent targeting that pathway can be introduced. aacrjournals.org Preclinical studies provide a strong basis for investigating Erlotinib in combination with chemotherapeutic agents, radiotherapy, and other targeted therapies in a clinical setting. nih.govresearchgate.net

Combination with Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin, Gemcitabine (B846), Paclitaxel)

Preclinical studies have demonstrated that combining Erlotinib with conventional chemotherapeutic agents can result in additive antitumor effects without a significant increase in toxicity. nih.govresearchgate.net

Cisplatin : In preclinical models of EGFR-mutated non-small cell lung cancer (NSCLC), the combination of Erlotinib and Cisplatin has been shown to lead to synergistic cell death and greater inhibition of tumor growth in xenograft models compared to individual treatments. nih.gov This combination has also been found to effectively target angiogenesis through the inhibition of the c-MYC–HIF-1α–VEGF signaling pathway. nih.gov In Lewis lung cancer models, this combination significantly inhibited tumor growth, with one of the therapeutic mechanisms potentially being the inhibition of IL-6 levels and the upregulation of IL-12 levels. spandidos-publications.comnih.gov

Doxorubicin : Preclinical xenograft models have shown that the combination of Erlotinib with Doxorubicin results in significant tumor growth inhibition. cancernetwork.com

Gemcitabine : The combination of Erlotinib and Gemcitabine has shown additive to synergistic effects in preclinical models of pancreatic and non-small cell lung cancer. nih.govnih.gov In KRAS-mutated pancreatic cancer cell lines, this combination resulted in significantly stronger tumor growth inhibition in xenograft models compared to either drug alone. nih.gov Interestingly, while Erlotinib suppresses EGFR phosphorylation, Gemcitabine was found to augment it, which may render cancer cells more sensitive to Erlotinib. nih.gov The sequence of administration appears to be important, with synergism observed when Erlotinib precedes Gemcitabine. nih.gov Strong synergy was also maintained in Erlotinib-resistant cells, suggesting its potential use as a Gemcitabine chemosensitizer in cancers that overexpress EGFR. aacrjournals.org

Paclitaxel : Additive effects on antitumor activity have been observed in preclinical studies when Erlotinib is combined with low-dose Paclitaxel. nih.govresearchgate.net There is no evidence of pharmacokinetic interactions between Paclitaxel and Erlotinib. aacrjournals.orgresearchgate.net

Preclinical Findings of Erlotinib in Combination with Chemotherapeutic Agents
Chemotherapeutic AgentCancer ModelObserved EffectMechanism/Key Finding
CisplatinEGFR-mutated NSCLC, Lewis Lung CancerSynergisticInhibition of c-MYC–HIF-1α–VEGF pathway; modulation of IL-6 and IL-12 levels. nih.govspandidos-publications.comnih.gov
DoxorubicinXenograft modelsAdditiveSignificant tumor growth inhibition. cancernetwork.com
GemcitabinePancreatic Cancer, NSCLCSynergistic/AdditiveEnhanced tumor growth inhibition; sequence-dependent synergy. nih.govnih.gov
PaclitaxelXenograft modelsAdditiveEnhanced antitumor activity with low-dose paclitaxel. nih.govresearchgate.net

Synergistic Effects with Radiotherapy

A strong biological rationale supports the combination of Erlotinib with radiotherapy (RT), with preclinical evidence demonstrating synergistic effects across various cancer cell types. nih.govfrontiersin.org The combination appears to be more effective than either treatment alone. researchgate.net Erlotinib can enhance the radiation response on multiple levels:

Cell Cycle Kinetics : Erlotinib, in combination with radiation, can lead to a reduction in the S-phase fraction of the cell cycle, which is the most radioresistant phase, and induce an accumulation of cells in the G1 and G2 phases. nih.gov

Apoptosis : The combination of Erlotinib and radiation has been shown to increase apoptosis. nih.govnih.gov

DNA Damage Repair : Erlotinib can attenuate the expression of proteins involved in DNA repair that are induced by radiation. nih.gov

In tumor xenografts, the combination of Erlotinib and RT has been shown to dramatically inhibit tumor growth. nih.govfrontiersin.org The extent of radiosensitization induced by Erlotinib has been found to be proportional to the expression and autophosphorylation of EGFR. frontiersin.org Preclinical data also suggest that radiation therapy could be a potential strategy for overcoming TKI resistance in EGFR-mutated NSCLC. nih.gov Ionizing radiation has been shown to reduce TKI resistance in cell lines harboring the EGFR T790M mutation. nih.gov

Combination with Other Targeted Agents

Combining Erlotinib with monoclonal antibodies that target different components of the EGFR signaling pathway or related pathways represents another promising preclinical strategy. For instance, combining Erlotinib with Bevacizumab, a monoclonal antibody targeting the vascular endothelial growth factor (VEGF), has demonstrated synergistic inhibition of tumor growth, invasion, and metastasis in preclinical NSCLC models. nih.gov This combination showed augmented activity in human colon cancer xenografts as well. cancernetwork.com

Sunitinib : In preclinical models using A549 human NSCLC xenograft mice, the combination of Erlotinib and Sunitinib, a VEGFR TKI, demonstrated a strong synergistic anticancer effect. nih.gov The in vivo anticancer efficacy of the combination was significantly stronger than that of either drug administered alone. nih.gov

Cabozantinib (B823) : Cabozantinib is a tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others. nih.gov Preclinical studies have indicated that MET amplification can be a mechanism of acquired resistance to EGFR inhibitors, and that targeting both MET and EGFR can synergistically inhibit the proliferation of many cancer cell lines. nih.gov In A549 NSCLC cells, the combination of Erlotinib and Cabozantinib inhibited cell viability and cellular migration more potently than monotherapy. nih.gov This combination also showed enhanced antitumor effects in in vivo models. nih.gov Preclinical data also suggested that the addition of cabozantinib to erlotinib leads to tumor shrinkage and improved survival in a pancreatic adenocarcinoma mouse model. ascopubs.org

Preclinical Findings of Erlotinib in Combination with Other Tyrosine Kinase Inhibitors
Tyrosine Kinase InhibitorCancer ModelObserved EffectMechanism/Key Finding
SunitinibA549 NSCLC XenograftsSynergisticStronger in vivo anticancer efficacy compared to monotherapy. nih.gov
CabozantinibA549 NSCLC cells, Pancreatic Cancer mouse modelSynergistic/AugmentedInhibition of cell viability and migration; tumor shrinkage and improved survival. nih.govascopubs.org

Targeting autophagy is another strategy to enhance the efficacy of Erlotinib, particularly in the context of resistance. For example, the combination of Erlotinib and Cisplatin has been shown to be effective in Erlotinib-resistant cancer by downregulating Atg3-mediated autophagy and inducing apoptotic cell death. spandidos-publications.comnih.gov This suggests that inhibiting autophagy could be a valuable approach to overcome resistance to Erlotinib.

MAPK Pathway Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade of the Epidermal Growth Factor Receptor (EGFR). cancernetwork.comnih.gov Its dysregulation is a frequent mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. nih.gov Preclinical studies have extensively investigated the combination of erlotinib with MAPK pathway inhibitors, particularly MEK inhibitors, to overcome or delay resistance.

In preclinical models of pancreatic cancer, the combination of erlotinib with MEK inhibitors such as RDEA119 and AZD6244 demonstrated a significant synergistic antitumor effect. aacrjournals.orgnih.govaacrjournals.org This enhanced efficacy was notably observed in pancreatic cancer cell lines with wild-type KRAS (BxPC-3 and Hs 700T), but not in those with mutant KRAS (MIA PaCa-2 and PANC-1). aacrjournals.orgnih.govaacrjournals.org The synergistic effect was further confirmed in mouse xenograft models using the BxPC-3 cell line. aacrjournals.org Mechanistic studies revealed that the combination treatment effectively inhibits the EGFR signaling pathway in KRAS wild-type cells by disrupting a negative feedback loop. aacrjournals.orgaacrjournals.org

Inhibition of the MEK/ERK pathway is crucial for the induction of the pro-apoptotic protein Bcl-2-like protein 11 (BIM), which is necessary for TKI-induced cell death. nih.govnih.gov Inappropriate activation of the MAPK pathway can prevent this process, leading to resistance. Therefore, combining a MEK inhibitor like trametinib (B1684009) with an EGFR TKI is hypothesized to resensitize resistant tumors. nih.govnih.gov Preclinical models have shown that combining an EGFR TKI with a MEK inhibitor can effectively inhibit tumor growth and impede the development of resistance. researchgate.net For instance, treatment of NF1-deficient lung cancers in a mouse model with a combination of trametinib and erlotinib successfully restored sensitivity to erlotinib. nih.gov These preclinical findings provide a strong rationale for investigating combinations of erlotinib and MAPK pathway inhibitors, particularly in molecularly selected patient populations, such as those with BRAF fusions which activate the MAPK pathway. nih.gov

Table 1: Preclinical Studies of Erlotinib in Combination with MAPK Pathway Inhibitors
Cancer ModelMAPK InhibitorKey FindingsReference
Pancreatic Cancer Cells (BxPC-3, Hs 700T; KRAS wild-type)RDEA119, AZD6244Significant synergistic effect in inhibiting cell proliferation compared to single agents. aacrjournals.orgnih.govaacrjournals.org
Pancreatic Cancer Cells (MIA PaCa-2, PANC-1; KRAS mutant)RDEA119, AZD6244No synergistic effect observed. aacrjournals.orgnih.govaacrjournals.org
Pancreatic Cancer Xenograft (BxPC-3)RDEA119Enhanced antitumor activity of the combination treatment. nih.gov
NSCLC Mouse Model (NF1-deficient)TrametinibCombination restored sensitivity to erlotinib. nih.gov
Osimertinib-Resistant NSCLC CellsTrametinibCombination with erlotinib synergistically decreased cell survival and enhanced apoptosis. researchgate.net

Integrin-Targeted Agents (e.g., E7820)

Integrin signaling pathways have been implicated in tumor angiogenesis and resistance to EGFR-targeted therapies. nih.govnih.gov Preclinical studies have explored combining erlotinib with agents that target these pathways to enhance its antitumor effects, particularly in resistant settings.

E7820 is an angiogenesis inhibitor that functions by decreasing the expression of integrin-α2. nih.gov In preclinical xenograft models of erlotinib-resistant non-small-cell lung cancer (NSCLC) using A549, H1975, and H1650 cell lines, the combination of E7820 with erlotinib produced a synergistic antitumor effect. nih.govresearchgate.net The mechanism underlying this synergy is the enhancement of anti-angiogenic activity. Immunohistochemical analysis of the xenograft tumors revealed that the combination treatment led to a significant decrease in microvessel density and a marked increase in the apoptosis of tumor-associated endothelial cells when compared to either agent used alone. nih.govresearchgate.net In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that the combination of E7820 and erlotinib induced apoptosis through the activation of both intrinsic and extrinsic pathways. nih.govresearchgate.net

Another integrin antagonist, cilengitide (B523762), has also been evaluated in combination with erlotinib. In NSCLC A549 cells, transforming growth factor-beta 1 (TGF-β1) can induce an epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance. mdpi.com While erlotinib alone showed some inhibitory effects against TGF-β1-induced EMT, the combination with cilengitide resulted in an enhanced inhibitory effect on the expression of mesenchymal markers and cell invasion. mdpi.com Similarly, targeting focal adhesion kinase (FAK), a key component of downstream integrin signaling, with specific inhibitors in combination with erlotinib was more effective at reducing cell viability and tumor growth in EGFR TKI-resistant NSCLC cells than either agent alone. nih.gov These findings suggest that targeting integrin pathways is a viable strategy to overcome erlotinib resistance by disrupting tumor angiogenesis and reversing EMT. nih.gov

Table 2: Preclinical Studies of Erlotinib in Combination with Integrin-Targeted Agents
AgentMechanismCancer ModelKey FindingsReference
E7820Integrin-α2 expression inhibitorErlotinib-resistant NSCLC xenografts (A549, H1975, H1650)Synergistic antitumor effect; decreased microvessel density and increased apoptosis of endothelial cells. nih.govresearchgate.net
CilengitideIntegrin antagonistNSCLC cells (A549)Enhanced inhibition of TGF-β1-induced cell invasion and mesenchymal marker expression. mdpi.com
PF-573,228 / PF-562,271Focal Adhesion Kinase (FAK) inhibitorsEGFR TKI-resistant NSCLC cells (A549, H1299, H1975)More effective at reducing cell viability and tumor growth than either agent alone. nih.gov

Development of Strategies to Overcome Primary and Acquired Resistance

The clinical efficacy of erlotinib is ultimately limited by the development of primary (intrinsic) and acquired resistance. Extensive preclinical research has focused on elucidating the underlying molecular mechanisms and developing strategies to circumvent them.

Mechanisms of Resistance:

Acquired resistance to erlotinib is multifactorial and can be broadly categorized into three types: target gene mutations, activation of bypass signaling pathways, and histological transformation. nih.gov

On-Target Alterations: The most common mechanism of acquired resistance is a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation, which is found in approximately 50-60% of resistant cases. nih.govaacrjournals.orgnih.gov This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like erlotinib. nih.gov

Bypass Pathway Activation: Tumors can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. A primary example is the amplification of the MET oncogene, which occurs in about 5-22% of resistant tumors and leads to sustained activation of the PI3K/AKT pathway via ERBB3. aacrjournals.orgamegroups.orgaacrjournals.org Other bypass mechanisms include amplification or mutation of HER2, KRAS, NRAS, and BRAF, as well as activation of the AXL receptor tyrosine kinase. nih.govamegroups.orgnih.govresearchgate.net Loss of the tumor suppressor PTEN can also contribute to resistance by causing hyperactivation of the PI3K/AKT pathway. aacrjournals.orgnih.gov

Phenotypic Changes: Resistance can also emerge through processes like the epithelial-to-mesenchymal transition (EMT), which is associated with increased cell motility and resistance to apoptosis. dovepress.com In some cases, tumors can undergo histological transformation, for instance, from NSCLC to small cell lung cancer, rendering them insensitive to EGFR inhibitors. nih.gov

Primary resistance can be caused by pre-existing genetic alterations, such as activating mutations in KRAS or certain insertions in exon 20 of the EGFR gene, which make the tumors intrinsically non-responsive to erlotinib. nih.govnih.gov

Preclinical Strategies to Overcome Resistance:

A variety of strategies have been explored in preclinical models to overcome these resistance mechanisms.

Next-Generation TKIs: The development of second- and third-generation EGFR TKIs was a direct response to resistance mechanisms. Irreversible TKIs like afatinib (B358) were designed to overcome the T790M mutation, and third-generation inhibitors such as osimertinib (B560133) show high potency against both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR. nih.govamegroups.org

Combination with Pathway Inhibitors: As detailed in the previous sections, combining erlotinib with inhibitors of key bypass pathways is a major strategy. This includes co-targeting the MAPK pathway with MEK inhibitors or the PI3K/AKT/mTOR pathway with AKT or mTOR inhibitors (e.g., MK-2206). nih.govscispace.com Preclinical studies show that targeting p70S6K, a downstream effector of mTOR, can reverse EMT and partially overcome erlotinib resistance. dovepress.com For MET-driven resistance, the combination of EGFR and MET inhibitors has been investigated. aacrjournals.org

Targeting Apoptotic Pathways: Resistance often involves the evasion of apoptosis. Preclinical models have shown that targeting anti-apoptotic proteins can restore sensitivity to erlotinib. For example, in models where resistance is driven by PTEN loss, the use of YM155, a small-molecule inhibitor of survivin, in combination with erlotinib has shown promise. aacrjournals.org

Combination with Monoclonal Antibodies: In mouse models with T790M-harboring tumors, the combination of an irreversible TKI with the EGFR-targeted antibody cetuximab was effective at reducing tumor burden, where neither agent was effective alone. aacrjournals.org

These preclinical findings have paved the way for numerous clinical trials and have underscored the importance of molecularly profiling tumors at the time of progression to guide subsequent therapeutic strategies. aacrjournals.org

Table 3: Mechanisms of and Preclinical Strategies to Overcome Erlotinib Resistance
Resistance MechanismPreclinical StrategyExample Agent(s)Rationale / FindingReference
EGFR T790M MutationThird-Generation EGFR TKIOsimertinibSpecifically designed to inhibit T790M-mutant EGFR. amegroups.org
EGFR T790M MutationCombination TherapyIrreversible TKI + CetuximabEffectively reduced tumor burden in mouse models where single agents failed. aacrjournals.org
MET AmplificationCombination TherapyErlotinib + MET InhibitorDual blockade of EGFR and the MET bypass pathway. aacrjournals.org
MAPK Pathway Activation (e.g., BRAF/KRAS mutation)Combination TherapyErlotinib + MEK Inhibitor (Trametinib)Resensitizes tumors by inhibiting the downstream MAPK pathway and inducing BIM. nih.govresearchgate.net
PI3K/AKT Pathway Activation (e.g., PTEN loss)Combination TherapyErlotinib + AKT Inhibitor (MK-2206)Mitigates resistance mediated by AKT hyperactivation. scispace.com
PI3K/AKT Pathway Activation (e.g., PTEN loss)Targeting ApoptosisErlotinib + Survivin Inhibitor (YM155)Reverses resistance by targeting the anti-apoptotic protein survivin. aacrjournals.org
Epithelial-Mesenchymal Transition (EMT)Targeting Downstream Effectorsp70S6K silencingReversed EMT and partially overcame resistance in resistant cells. dovepress.com

Synthetic Chemistry and Structural Modifications

Design and Synthesis of Novel Erlotinib (B232) Analogues

In the quest for more potent and safer anticancer compounds, a novel series of quinazoline-2,4,6-triamine derivatives has been designed and synthesized as inhibitors of EGFR tyrosine kinase (EGFR-TK). semanticscholar.orgnih.gov The synthesis was achieved through a one-pot intramolecular C-H activation reaction involving para-nitro aniline, trichloroacetonitrile, and isocyanides. semanticscholar.orgnih.gov

The in-vitro antitumor activities of these compounds were evaluated against several cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29), using the MTT assay. semanticscholar.orgnih.gov The results indicated that some of these derivatives exhibited significant inhibitory effects on EGFR-TK and cytotoxic activity against the tested cancer cell lines. semanticscholar.org For instance, compound 10e demonstrated a broad range of antitumor activity comparable to erlotinib and doxorubicin, while compound 10d showed selective cytotoxicity against lung cancer cells (A-549). semanticscholar.org Computational studies, including molecular docking and molecular dynamics simulations, revealed that the amine group on the quinazoline (B50416) ring of these inhibitors forms crucial hydrogen bonds with the key residue Met 769 in the EGFR-TK active site. semanticscholar.orgnih.gov

Table 1: Antitumor Activity of Selected Quinazoline-2,4,6-triamine Derivatives and Reference Drugs

Compound Cell Line IC₅₀ (µM)
10d A-549 (Lung) 1.8 ± 0.1
MCF-7 (Breast) 14.3 ± 1.1
HT-29 (Colon) 19.8 ± 1.5
10e A-549 (Lung) 2.5 ± 0.2
MCF-7 (Breast) 3.1 ± 0.2
HT-29 (Colon) 4.6 ± 0.3
Erlotinib A-549 (Lung) 2.1 ± 0.1
MCF-7 (Breast) >50
HT-29 (Colon) >50
Doxorubicin A-549 (Lung) 0.8 ± 0.06
MCF-7 (Breast) 1.2 ± 0.1
HT-29 (Colon) 1.5 ± 0.1

Data sourced from in-vitro studies. semanticscholar.org

To address the issue of drug resistance associated with erlotinib, researchers have designed and synthesized novel erlotinib derivatives that also function as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). frontiersin.orgfrontiersin.orgnih.gov IDO1 is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment. frontiersin.org By combining the EGFR-inhibiting properties of erlotinib with IDO1 inhibition, these new compounds aim to create a more comprehensive anticancer effect.

A series of erlotinib-based 1,2,3-triazole compounds were synthesized by linking erlotinib with phenyl or benzyl (B1604629) azide. frontiersin.orgfrontiersin.org The inhibitory activities of these compounds against IDO1 were evaluated in Hela and SHEE cell assays. frontiersin.org One of the most potent compounds, compound 14b , exhibited a strong inhibitory effect on IDO1 with an IC₅₀ value of 0.59 ± 0.05 μM. frontiersin.orgnih.gov In another study, five erlotinib-linked 1,2,3-triazole derivatives were designed, with compound e , featuring an o-bromobenzyl group on the triazole ring, showing the most potent IDO1 inhibitory activity with an IC₅₀ of 0.32 ± 0.07 μM in a Hela cell assay. frontiersin.org These findings suggest that the development of dual EGFR and IDO1 inhibitors is a promising strategy for cancer therapy. frontiersin.orgfrontiersin.org

Table 2: IDO1 Inhibitory Activity of Erlotinib-Based 1,2,3-Triazole Derivatives

Compound Description IC₅₀ (µM) for IDO1 Inhibition
14b Erlotinib-based 1,2,3-triazole 0.59 ± 0.05
e Erlotinib-1,2,3-triazole with o-bromobenzyl group 0.32 ± 0.07

Data sourced from in-vitro cell assays. frontiersin.orgfrontiersin.org

Organometallic Conjugate Development (e.g., Ferrocenyl, Ruthenocenyl, Rhenium Conjugates)

A novel approach to enhance the anticancer activity of erlotinib involves the synthesis of organometallic conjugates. acs.orgacs.org This strategy aims to introduce a second mechanism of action, independent of EGFR inhibition, to overcome resistance. lodz.pl Researchers have successfully synthesized and characterized a series of organometallic-erlotinib conjugates containing ferrocenyl, ruthenocenyl, or rhenium entities using Cu(I)-catalyzed or Ru-catalyzed azide-alkyne 1,3-dipolar cycloaddition reactions (CuAAC and RuAAC). acs.orglodz.pl

Studies have shown that ferrocenyl-erlotinib conjugates are particularly effective against erlotinib-resistant A549 and erlotinib-susceptible Calu3 human lung cancer cells. acs.orgacs.org The most active conjugate, a ferrocenyl derivative designated as compound 3 , demonstrated an IC₅₀ value of 2.33 ± 0.94 μM against erlotinib-resistant A549 cells. acs.orgacs.org Its mechanism of action involves a dual effect of inhibiting EGFR TK and generating reactive oxygen species (ROS) within the cancer cells. acs.org Interestingly, a ruthenocenyl erlotinib conjugate was found to inhibit the entry of SARS-CoV-1/2 viruses into host cells. lodz.pl In a separate study, an erlotinib triphenylphosphane gold(I) conjugate was synthesized and showed significantly higher cytotoxic activity than erlotinib alone against breast and colon cancer cell lines, inducing DNA damage, ROS increase, and apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies of Modified Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more effective drug candidates. For erlotinib analogues, SAR studies have provided valuable insights.

In the development of quinazoline-2,4,6-triamine derivatives, it was observed that the nature of the substituent on the amine group at the 6-position of the quinazoline ring significantly impacts the antitumor activity. semanticscholar.org For instance, the presence of specific groups can enhance the inhibitory effect on EGFR-TK and the cytotoxicity against cancer cells.

For erlotinib derivatives linked with a 1,2,3-triazole ring, the substituent on the triazole ring plays a critical role in their IDO1 inhibitory activity. The presence of an o-bromobenzyl group, for example, was found to be highly favorable for potent IDO1 inhibition. frontiersin.org In another series of erlotinib-1,2,3-triazole derivatives, compounds with specific substitutions demonstrated enhanced antiproliferative activities against HeLa cells compared to the parent erlotinib. frontiersin.org

Furthermore, in the synthesis of erlotinib-NSAID conjugates, SAR analysis revealed that the position of the linkage of the nonsteroidal anti-inflammatory drug (NSAID) to the quinazoline nucleus was important. nih.gov Conjugation at the C-6 hydroxyl group resulted in superior in vitro anticancer activity compared to linkage at the C-7 hydroxyl group. nih.gov

Development of Novel Delivery Systems

To improve the therapeutic efficacy of erlotinib, researchers have been exploring novel delivery systems designed to enhance its bioavailability and target it more effectively to tumor sites.

Nanoemulsions have emerged as a promising delivery system for erlotinib, particularly for the treatment of non-small cell lung cancer (NSCLC). nih.govresearchgate.net Inhalable nanoemulsions of erlotinib have been developed using a single-step, scalable hot melt extrusion (HME) technique. nih.govresearchgate.net These nanoemulsions are designed for direct delivery to the lungs, potentially increasing the local drug concentration at the tumor site while minimizing systemic side effects. researchgate.net

The optimized erlotinib-loaded nanoemulsion demonstrated suitable aerosolization characteristics for deep lung deposition. nih.gov In vitro studies using the NSCLC A549 cell line showed that the erlotinib-loaded nanoemulsion had a 2.8-fold lower IC₅₀ value compared to the erlotinib-free solution, indicating enhanced anticancer activity. nih.govresearchgate.net Furthermore, ex vivo studies using a 3D spheroid model of NSCLC also confirmed the higher efficacy of the erlotinib-loaded nanoemulsion. nih.gov These findings suggest that inhalable nanoemulsions are a potential therapeutic approach for the local delivery of erlotinib for NSCLC treatment. nih.govresearchgate.net

Table 3: Physicochemical Properties of an Optimized Erlotinib Nanoemulsion

Property Value
Globule Size 186.4 ± 97.6 nm
Polydispersity Index (PDI) 0.23 ± 0.03
Zeta Potential -3.2 ± 5.1 mV
Drug Entrapment 55.8 ± 5.7%

Data represents a sample formulation. researchgate.net

Nanocochleatestandfonline.com

Nanocochleates are a novel lipid-based drug delivery system characterized by a unique, cigar-like, multilayered structure. ijpsjournal.com These structures are formed from the condensation of negatively charged lipids, typically phospholipids, in the presence of divalent cations. ijpsjournal.com The resulting architecture consists of a continuous, solid lipid bilayer rolled into a spiral, which can effectively encapsulate drug molecules. researchgate.net This delivery system is particularly advantageous for protecting the encapsulated compound from degradation and for potentially enhancing the bioavailability of poorly soluble drugs. researchgate.netnih.gov

In the context of Erlotinib, a tyrosine kinase inhibitor, nanocochleate formulations have been investigated as a means to develop advanced delivery systems. turkjps.org Research in this area has focused on the formulation and in vitro characterization of Erlotinib-loaded nanocochleates, often in combination with other therapeutic agents.

A notable study focused on the development and in vitro evaluation of nanocochleates containing both Erlotinib Hydrochloride and Dexketoprofen Trometamol. turkjps.org In this research, various formulations were prepared using a simple thin film method to create nano-sized carrier systems. turkjps.org The characterization of these formulations involved analyzing their particle size, polydispersity index, zeta potential, and encapsulation efficiency. turkjps.org

The study successfully produced drug carrier systems with particle sizes ranging from 196.42 to 312.33 nm and zeta potentials greater than 15 mV, indicating good stability. journalagent.com The encapsulation efficiency for Erlotinib Hydrochloride was found to be high, with one formulation, KOH-1B, achieving an efficiency of 86.22 ± 1.45%. journalagent.com This high encapsulation rate for the hydrophobic drug was attributed to the lack of a significant aqueous phase within the nanocochleate structure. turkjps.org

Transmission electron microscopy confirmed the successful formation of these nanocochleate structures. turkjps.org Furthermore, in vitro release studies using Franz diffusion cells demonstrated that the nanocochleates were capable of actively releasing the encapsulated drugs. turkjps.org For the optimal formulation (KOH-1B), a release of 56.73% for Erlotinib was observed over 48 hours in a pH 3 acetate (B1210297) buffer. turkjps.org These findings suggest that nanocochleates represent a promising platform for the delivery of Erlotinib. journalagent.com

Research Findings on Erlotinib-Loaded Nanocochleates

Interactive Data Table: In Vitro Characteristics of Erlotinib HCl and Dexketoprofen Trometamol-Loaded Nanocochleates

Formulation Code Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Erlotinib HCl Encapsulation Efficiency (%) Dexketoprofen Trometamol Encapsulation Efficiency (%)
KOH-1A 254.31 ± 2.11 0.287 ± 0.04 +21.37 ± 1.56 84.38 ± 0.79 48.54 ± 1.47
KOH-1B 196.42 ± 1.98 0.243 ± 0.02 +18.54 ± 1.87 86.22 ± 1.45 52.92 ± 1.03
KOH-1C 212.65 ± 2.43 0.265 ± 0.05 +20.43 ± 1.23 85.55 ± 1.17 47.43 ± 0.98
KOH-1D 312.33 ± 3.12 0.311 ± 0.03 +15.87 ± 1.12 81.89 ± 2.17 40.45 ± 1.63

Data sourced from Çoban and Değim, 2018. turkjps.orgjournalagent.com

Computational and Structural Biology Studies

Molecular Docking Analysis of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Erlotinib (B232), docking studies are crucial for understanding its interaction with target proteins, primarily the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Prediction of Binding Poses and Affinities

Computational studies have been instrumental in elucidating the binding mechanism of Erlotinib. Docking simulations of Erlotinib into the active site of the EGFR tyrosine kinase domain (PDB ID: 1M17) have been performed to predict its binding pose and estimate its binding affinity. dovepress.com These studies often show Erlotinib positioned within the ATP-binding pocket, forming key interactions with surrounding amino acid residues.

One of the critical interactions identified is a hydrogen bond between the N1 atom of the quinazoline (B50416) ring of Erlotinib and the backbone amide of Methionine-769 (Met769) in the hinge region of the EGFR kinase domain. nih.govnih.gov This interaction is considered a cornerstone for the binding of many kinase inhibitors. Additionally, water-mediated hydrogen bonds often contribute to the stability of the complex, involving residues such as Threonine-766 (Thr766) and Glutamine-767 (Gln767). nih.govrsc.org A cation-pi interaction with Lysine-721 (Lys721) has also been noted. dovepress.com

Interestingly, computational analyses have predicted that Erlotinib can bind to both the active and inactive conformations of the EGFR kinase domain with similar affinities. nih.gov Docking Erlotinib into a model of the inactive EGFR-TKD (based on PDB entry 1XKK) resulted in a Glide score of -9.72 kcal/mol, which is comparable to the -9.34 kcal/mol score obtained for the active conformation. nih.gov This finding challenges the earlier notion that Erlotinib exclusively binds to the active state of the kinase. nih.gov

The binding affinity of Erlotinib has been calculated using various scoring functions, yielding values that indicate a strong interaction. For instance, one study reported a docking score of -10.86 kcal/mol. dovepress.com Another reported a binding energy of -97.07 kcal/mol, which was used as a benchmark for comparing newly designed analogues. kau.edu.saiiarjournals.org These computational predictions of high binding affinity are consistent with the potent inhibitory activity of Erlotinib observed in experimental assays.

Table 1: Predicted Binding Affinities of Erlotinib with EGFR Kinase Domain

Scoring Method/SoftwarePDB IDPredicted Binding Affinity (kcal/mol)Reference
Glide1XKK (inactive)-9.72 nih.gov
Glide1M17 (active)-9.34 nih.gov
Molecular Docking (unspecified)1M17-10.86 dovepress.com
Molecular Docking (unspecified)1M17-97.07 kau.edu.saiiarjournals.org
Glide1M17-8.538 japsonline.com
Molecular Docking (unspecified)1M17-7.54 nih.gov
CDOCKER1M17-20.3181 nih.gov

Validation of Docking Protocols

To ensure the reliability of molecular docking predictions, it is essential to validate the docking protocol. A common validation method is to "re-dock" the co-crystallized ligand (in this case, Erlotinib) back into the binding site of its corresponding protein structure. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose of the ligand. A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode.

Several studies have successfully validated their docking protocols for Erlotinib and EGFR. For example, a self-docking of Erlotinib into the active site of EGFR (PDB ID: 1M17) yielded an RMSD of 1.46 Å, demonstrating the protocol's ability to predict the correct crystal structure pose. dovepress.com Another validation study reported an RMSD of 1.21 Å for the re-docked Erlotinib compared to its co-crystallized structure. plos.org Similarly, re-docking of Erlotinib into the EGFRWT active site resulted in an RMSD of 1.4 Å, and into the EGFRT790M mutant, an RMSD of 3.01 Å was observed for a related inhibitor, indicating reasonable performance of the docking method. rsc.org The successful re-docking confirms that the chosen parameters and scoring functions are appropriate for studying the interactions of Erlotinib and similar ligands with the EGFR kinase domain. dovepress.commdpi.com

Table 2: Validation of Erlotinib Docking Protocols

PDB IDRMSD (Å)Reference
1M171.46 dovepress.com
1M171.21 plos.org
EGFRWT1.4 rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules over time. For the Erlotinib-EGFR complex, MD simulations are used to study the conformational changes, stability, and flexibility of the protein-ligand system.

Conformational Dynamics of Erlotinib-Bound Targets

MD simulations have revealed that the binding of Erlotinib can influence the conformational dynamics of the EGFR kinase domain. plos.orgnih.gov Studies have shown that Erlotinib can stably bind to both the active and inactive conformations of EGFR, and the simulations can track the conformational stability of these complexes. nih.gov For instance, a 10 ns MD simulation showed that Erlotinib remained stably bound in the conformation predicted by docking. nih.gov The simulations also highlight the role of water molecules in mediating a stable network of hydrogen bonds within the binding pocket. nih.gov

Analysis of the EGFR-Erlotinib complex using MD simulations has shown that the system reaches a stable equilibrium after an initial period of fluctuation. japsonline.comresearchgate.net The binding of Erlotinib can induce conformational shifts in the protein, such as inward movements of specific regions that lead to a more closed and stable conformation of the protein loop. plos.org These dynamic studies provide a more realistic picture of the protein-ligand interactions compared to the static view from molecular docking.

Protein-Ligand Complex Stability Analysis (e.g., RMSD, RMSF)

The stability of the Erlotinib-EGFR complex during MD simulations is often quantified by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic coordinates.

The RMSD measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot that plateaus over time suggests that the complex has reached a stable conformation. In simulations of the Erlotinib-EGFR complex, the RMSD typically stabilizes after a few nanoseconds, indicating the formation of a stable complex. japsonline.comresearchgate.netnih.gov For example, one study reported that the RMSD of the Erlotinib-EGFR complex equilibrated at a mean value of 2.16 Å. physchemres.org Another simulation showed the RMSD of Erlotinib exhibiting stable behavior around 0.67 nm after 20 ns. researchgate.net

The RMSF, on the other hand, measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest more rigid areas. RMSF analysis of the Erlotinib-EGFR complex often shows that the residues in the binding site and the ligand itself have relatively low fluctuations, further confirming the stability of the binding. researchgate.netcumhuriyet.edu.tr The fluctuation profiles of the Erlotinib-bound complex are often compared to the unbound protein or complexes with other ligands to understand the impact of Erlotinib on the protein's flexibility. researchgate.netcumhuriyet.edu.tr

Table 3: RMSD Values from Molecular Dynamics Simulations of Erlotinib-Protein Complexes

ProteinSimulation LengthMean RMSD (Å/nm)Reference
BSA-ERL (Site I)Not specified1.98 Å nih.gov
BSA-ERL (Site III)Not specified1.82 Å nih.gov
EGFR50 ns~0.67 nm researchgate.net
EGFR100 ns2.16 Å physchemres.org
EGFR50 ns0.3 nm japsonline.com

Binding Energy Calculations (e.g., MM-PBSA/MM-GBSA)

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories. nih.govambermd.org These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

MM-PBSA/GBSA calculations have been applied to the Erlotinib-EGFR system to provide a more quantitative measure of its binding affinity. These calculations generally corroborate the findings from molecular docking, showing a favorable binding free energy for Erlotinib. For example, one study reported a binding free energy (ΔG) calculated by MM-PBSA for the Erlotinib-EGFR-TKD complex to be -130.595 ± 0.908 kJ/mol. nih.gov Another study using MM-GBSA reported a binding energy of -24.11 kcal/mol for Erlotinib. chemrxiv.org These values reflect the strong and stable interaction between Erlotinib and its target protein.

Table 4: Calculated Binding Free Energies of Erlotinib with EGFR

MethodBinding Free Energy (kcal/mol or kJ/mol)Reference
MM-PBSA-130.595 ± 0.908 kJ/mol nih.gov
MM-GBSA-24.11 kcal/mol chemrxiv.org
MM-PBSA-14.1 kcal/mol researchgate.net

Structure-Based Drug Design (SBDD) Approaches

Computational studies have been instrumental in optimizing the chemical structure of erlotinib for binding to the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net Molecular docking, a key component of SBDD, was employed to predict the binding mode and affinity of erlotinib to the EGFR kinase. researchgate.net This technique involves computationally placing a ligand (in this case, erlotinib) into the binding site of a receptor (EGFR) to determine the most likely binding conformation and strength of interaction. The accuracy of these docking experiments is often validated by comparing the computationally predicted pose with an experimentally determined co-crystallized structure. For erlotinib, the root mean square deviation (RMSD) between the docked ligand and the co-crystallized structure was found to be 1.21 Å, indicating a high degree of accuracy in the docking protocol. plos.org

The interaction between erlotinib and the EGFR tyrosine kinase domain (EGFR-TKD) involves key molecular interactions. The backbone amide of Methionine 769 (Met769) in the EGFR-TKD forms a hydrogen bond with the N1 position of the quinazoline ring of erlotinib. nih.govresearchgate.net This interaction is a critical anchor point for the binding of erlotinib. Furthermore, hydrophobic interactions play a significant role in the binding of erlotinib to the EGFR-TKD. nih.gov

Initially, it was believed that erlotinib and the related inhibitor gefitinib (B1684475) could only bind to the active conformation of the EGFR-TKD. nih.govresearchgate.netscispace.comrcsb.orgscienceopen.com However, subsequent computational and crystallographic studies have challenged this assumption. nih.govresearchgate.netscispace.comrcsb.orgscienceopen.com These studies revealed that erlotinib can also bind to the inactive conformation of the EGFR-TKD with a similar affinity to the active state. nih.govresearchgate.net Docking scores for erlotinib binding to the inactive EGFR-TKD were found to be very similar to those for the active conformation. nih.gov This finding has significant implications for understanding the mechanism of action of erlotinib and for the development of future EGFR inhibitors. nih.govresearchgate.netscispace.comrcsb.orgscienceopen.com

The development of resistance to erlotinib is a significant clinical challenge. One common mechanism of acquired resistance is a secondary mutation in the EGFR kinase domain, specifically the T790M mutation, where threonine at position 790 is replaced by methionine. mdpi.complos.org The wild-type threonine at position 790 is located in the ATP-binding pocket and forms a crucial hydrogen bond with erlotinib. plos.org The substitution with the bulkier methionine residue is thought to cause a steric clash, hindering the binding of erlotinib. plos.orgresearchgate.net

Characterization of Allosteric Interactions and Binding Site Flexibility

The binding of erlotinib to the EGFR kinase domain is a dynamic process influenced by the flexibility of the binding site and the potential for allosteric interactions. While erlotinib is primarily an ATP-competitive inhibitor, binding to the orthosteric site, the conformational state of the receptor and interactions with sites other than the primary binding pocket can impact its efficacy. mdpi.com

Computational studies, particularly molecular dynamics (MD) simulations, have been crucial in elucidating the flexibility of the erlotinib-EGFR complex. researchgate.net MD simulations provide insights into the dynamic movements of the protein and the ligand over time, revealing the stability of their interactions. researchgate.netplos.org These simulations have shown that erlotinib binding can induce conformational changes in the EGFR kinase domain. plos.org For instance, the binding of ligands can lead to inward flap movements in the protein, stabilizing a closed conformation. plos.org The flexibility of the ligand itself within the binding pocket, as indicated by Root Mean Square Fluctuation (RMSF) analysis, allows it to adapt to the dynamic nature of the protein and maintain strong binding. frontiersin.org

The concept of allosteric inhibition has gained attention as a strategy to overcome resistance to traditional ATP-competitive inhibitors. mdpi.comfrontiersin.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. mdpi.com In the context of EGFR, allosteric inhibitors that can target mutant forms of the receptor, such as the C797S mutation, are of particular interest. frontiersin.org Molecular docking studies have identified compounds that bind to an allosteric site in the EGFR enzyme in a distinct Y-shaped manner, without interacting with the ATP binding site. frontiersin.org This allosteric binding pocket is formed by a group of amino acid residues creating a Y-shaped cavity. frontiersin.org

The discovery of allosteric inhibitors like EAI045, which shows selectivity against the T790M and C797S mutations, highlights the potential of this approach. mdpi.comfrontiersin.org The binding of an allosteric modulator can stabilize the interaction between an orthosteric inhibitor and the kinase's ATP-binding pocket, potentially overcoming resistance mechanisms. mdpi.com

Virtual Screening for Identification of Novel Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the EGFR kinase domain. plos.orgjocpr.comresearchgate.net This method is a cost-effective and time-efficient alternative to high-throughput screening of physical compounds. researchgate.net Erlotinib often serves as a reference or control compound in these virtual screening campaigns. jocpr.commdpi.com

The process typically involves several steps. Initially, large compound databases are filtered based on drug-like properties, such as those defined by Lipinski's rule of five. researchgate.net The remaining compounds are then docked into the binding site of the target protein. jocpr.comresearchgate.netmdpi.com The docking scores, which estimate the binding affinity, are used to rank the compounds, and the top-ranking candidates are selected for further analysis. plos.orgmdpi.com

Several studies have successfully used virtual screening to identify novel potential EGFR inhibitors with predicted binding affinities higher than that of erlotinib. plos.orgjocpr.commdpi.com For example, one study screened a library of furopyridine derivatives and found nine compounds with a higher fitness score than erlotinib against wild-type EGFR. mdpi.com Another study identified indole-based ligands with better predicted binding affinity than erlotinib. jocpr.com

These virtual screening hits are often subjected to further computational analysis, such as molecular dynamics simulations and binding free energy calculations using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, to further validate their potential. plos.orgmdpi.com The MM/PBSA method provides a more accurate estimation of the binding free energy of the ligand-protein complex. plos.org

Advanced Analytical Methodologies for Erlotinib Acetate Research

Chromatographic Techniques for Compound Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For erlotinib (B232) acetate (B1210297), several chromatographic techniques have been developed and validated, each with its own set of advantages.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes sub-2 µm particles, leading to increased resolution, sensitivity, and speed of analysis. derpharmachemica.com Several UPLC methods have been developed for the determination of erlotinib.

One such method employs a Chiralcel-OD-3 column (50 mm x 4.6 mm, 3 μm) with an isocratic mobile phase of n-hexane, isopropyl alcohol, and methanol (B129727) (89:10:1 v/v/v). innovareacademics.in The flow rate is maintained at 1.0 ml/min, and detection is carried out at 266 nm. innovareacademics.in This method demonstrated linearity for erlotinib in the concentration range of 10-150 μg/ml, with a regression coefficient of 0.99928. innovareacademics.in The retention time for erlotinib was found to be approximately 1.7807 minutes. innovareacademics.in

Another stability-indicating UPLC method uses a Waters HSS, C-18 column (100X2.1; 1.8µm) with a mobile phase of potassium dihydrogen orthophosphate adjusted to pH 2.4 with orthophosphoric acid. derpharmachemica.com The flow rate is 0.3 mL/min with UV detection at 225nm, resulting in a rapid run time of 3 minutes. derpharmachemica.com

UPLC is also utilized in conjunction with mass spectrometry for highly sensitive quantification. A UPLC-MS/MS method was developed for the quantification of C-005, a novel EGFR tyrosine kinase inhibitor, and its major metabolite. sci-hub.se This method uses a Waters Acquity BEH C18 column (2.1 × 50 mm i.d., 1.7 mm) with a gradient elution of 5 mM ammonium (B1175870) acetate and 0.1% formic acid in water (buffer A) and formic acid-acetonitrile (1:1000, v/v) (buffer B). sci-hub.se

Interactive Data Table: UPLC Method Parameters for Erlotinib Analysis

ParameterMethod 1Method 2
Column Chiralcel-OD-3 (50 mm x 4.6 mm, 3 μm) innovareacademics.inWaters HSS, C-18 (100X2.1; 1.8µm) derpharmachemica.com
Mobile Phase n-hexane:isopropyl alcohol:methanol (89:10:1) innovareacademics.inPotassium dihydrogen orthophosphate (pH 2.4) derpharmachemica.com
Flow Rate 1.0 ml/min innovareacademics.in0.3 mL/min derpharmachemica.com
Detection 266 nm innovareacademics.in225 nm derpharmachemica.com
Linearity Range 10-150 μg/ml innovareacademics.inNot specified
Retention Time 1.7807 min innovareacademics.in3 min (run time) derpharmachemica.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of erlotinib. A variety of HPLC methods have been validated for its quantification in bulk and pharmaceutical dosage forms.

One reversed-phase HPLC (RP-HPLC) method utilizes an Inertsil ODS-3V C18 column (250×4.6mm, 5μ particle size) with a mobile phase of 0.03 M potassium dihydrogen orthophosphate in water (pH 3.2 with orthophosphoric acid) and acetonitrile (B52724) (55:45 v/v). researchgate.net The flow rate is 0.8 mL/min with PDA detection at 246.0 nm. researchgate.net This method showed linearity in the concentration range of 5-40 μg/mL. researchgate.net

Another RP-HPLC method employs a Grace C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of potassium dihydrogen orthophosphate, acetonitrile, and methanol (50:30:20 v/v) at pH 4.0. saapjournals.org The flow rate is 1.0 mL/min, and detection is at 247 nm, with a retention time of 5.83 min. saapjournals.org The linearity for this method was established in the range of 10–60 µg/mL. saapjournals.org

For the analysis of erlotinib in plasma, an HPLC-UV method was developed using a Luna C18 column (4.6 mm×250 mm, 5 μm) and a mobile phase of acetonitrile: 5 mM potassium phosphate (B84403) buffer pH = 5.2 (41:59, v/v). bjmu.edu.cn The detection wavelength was 345 nm. bjmu.edu.cn

Interactive Data Table: HPLC Method Parameters for Erlotinib Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V C18 (250×4.6mm, 5μ) researchgate.netGrace C18 (250 mm x 4.6 mm, 5 µm) saapjournals.orgLuna C18 (4.6 mm×250 mm, 5 μm) bjmu.edu.cn
Mobile Phase 0.03 M KH2PO4 (pH 3.2):Acetonitrile (55:45) researchgate.netKH2PO4:Acetonitrile:Methanol (50:30:20, pH 4.0) saapjournals.orgAcetonitrile:5 mM K-phosphate buffer (pH 5.2) (41:59) bjmu.edu.cn
Flow Rate 0.8 mL/min researchgate.net1.0 mL/min saapjournals.org1.0 mL/min bjmu.edu.cn
Detection 246.0 nm researchgate.net247 nm saapjournals.org345 nm bjmu.edu.cn
Linearity Range 5-40 μg/mL researchgate.net10–60 µg/mL saapjournals.org20-10,000 ng/mL bjmu.edu.cn
Retention Time 4.75 min researchgate.net5.83 min saapjournals.orgNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of erlotinib and its metabolites, particularly in biological matrices.

A validated LC-MS/MS method for quantifying erlotinib and its metabolites in human plasma uses a BEH XBridge C18 column (100 x 2.1 mm, 1.7 µm). diva-portal.orgnih.govdiva-portal.org The separation is achieved by gradient elution with acetonitrile and 5 mM ammonium acetate at a flow rate of 0.7 mL/min. diva-portal.orgnih.govdiva-portal.org The total run time is 7 minutes, and quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. diva-portal.orgnih.govdiva-portal.org This method demonstrated quantification ranges of 25-5,000 ng/mL for erlotinib. diva-portal.orgnih.gov

Another LC-MS/MS method for the estimation of erlotinib in human plasma utilizes a Waters X Bridge C18 column (75mm x 4.6mm, 3.5µ) with a mobile phase of acetonitrile and ammonium acetate buffer pH 9.2 (70:30 v/v). jipbs.comjipbs.com The flow rate is 0.8 mL/minute, and the run time is approximately 3.0 minutes. jipbs.comjipbs.com The MRM transitions were set at m/z 394.2 > 278.1 for erlotinib. jipbs.comjipbs.com The method was linear over the range of 1.0-2502.02 ng/mL. jipbs.comjipbs.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the quantification of erlotinib. A normal phase high-performance TLC (NP-HPTLC) method was developed for the simultaneous profiling of Erlotinib and its impurity, Desethynyl Erlotinib. researcher.life This method uses a mobile phase of ethyl acetate, methanol, and glacial acetic acid (9:0.5:0.5 v/v/v) and demonstrates linearity for Erlotinib over a concentration range of 200-1200 ng/spot. researcher.life

Another TLC method for the quantification of erlotinib hydrochloride in bulk and pharmaceutical formulations uses a mobile phase of ethyl acetate‒toluene‒glacial acetic acid (7:3:0.2, V/V). researchgate.net Densitometry is performed at 246 nm, and the method has a limit of detection (LOD) and limit of quantification (LOQ) of 5 and 15 ng/zone, respectively. researchgate.net

Spectrometric Methods

Spectrometric methods, particularly UV-Visible spectrophotometry, are widely used for the routine analysis of erlotinib acetate due to their simplicity, speed, and cost-effectiveness.

UV Spectrophotometry

UV-Visible spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. For erlotinib hydrochloride, several UV spectrophotometric methods have been developed and validated.

Three simple spectrophotometric methods were developed for the determination of Erlotinib hydrochloride in different media: 0.1 N hydrochloric acid (Method A), acetate buffer pH 4.0 (Method B), and phosphate buffer pH 5.0 (Method C). e-journals.inresearchgate.net In these methods, Beer's law was obeyed over a concentration range of 0.5-30 μg/mL in HCl and acetate buffer, and 1-30 μg/mL in phosphate buffer. e-journals.inresearchgate.net The maximum absorbance (λmax) was observed at 342.37 nm in 0.1 N HCl, 342.40 nm in acetate buffer, and 340.94 nm in phosphate buffer. e-journals.inresearchgate.net

Another study showed that erlotinib hydrochloride has a maximum absorbance at 248 nm in 1.2 HCl buffer (pH 1.2) and 342 nm in both phosphate buffer at pH 6.8 and 7.2. ijmscr.com The linearity was observed in the concentration range of 5–30 μg/ml. ijmscr.com

Interactive Data Table: UV Spectrophotometry Parameters for Erlotinib Analysis

ParameterMethod A (HCl)Method B (Acetate Buffer)Method C (Phosphate Buffer)
Solvent/Buffer 0.1 N Hydrochloric Acid e-journals.inresearchgate.netAcetate Buffer (pH 4.0) e-journals.inresearchgate.netPhosphate Buffer (pH 5.0) e-journals.inresearchgate.net
λmax 342.37 nm researchgate.net342.40 nm e-journals.inresearchgate.net340.94 nm e-journals.inresearchgate.net
Linearity Range 0.5-30 μg/mL e-journals.inresearchgate.net0.5-30 μg/mL e-journals.inresearchgate.net1-30 μg/mL e-journals.inresearchgate.net
Regression Equation y = 0.0717x + 0.0083 e-journals.iny = 0.0676x + 0.0102 e-journals.iny = 0.0638x + 0.0096 e-journals.in
Correlation Coefficient (R²) 0.9992 e-journals.in0.999 e-journals.in0.999 e-journals.in

Spectrofluorimetry

Spectrofluorimetry has been established as a sensitive and straightforward method for the quantitative analysis of Erlotinib Hydrochloride, the salt form of Erlotinib, in both pure and pharmaceutical formulations. This technique leverages the intrinsic fluorescence of the erlotinib molecule. In a methanolic solution, Erlotinib Hydrochloride displays maximum fluorescence intensity at an emission wavelength (λem) of 339 nm when excited at a wavelength (λex) of 295 nm. researchgate.net

The method demonstrates good linearity, adhering to Beer's law within a concentration range of 1 to 5 µg/mL. researchgate.net Further studies have validated its application for determining erlotinib in spiked human plasma, showing a linear relationship between fluorescence intensity and concentration over a range of 125 to 1000 ng/mL, with a notable correlation coefficient (r²) of 0.9998. researchgate.netnih.gov The limit of detection for this method has been reported to be as low as 15 ng/mL in plasma. researchgate.netnih.gov

The precision and accuracy of the spectrofluorimetric method have been statistically validated. The relative standard deviations for intra- and inter-assay precision are consistently low, not exceeding 2.03% and 2.14%, respectively. researchgate.net Furthermore, recovery values are typically within the range of 97.8% to 102.9%, indicating high accuracy. researchgate.net A simple liquid-liquid extraction technique is effective for isolating the drug from plasma samples, with mean absolute recoveries ranging from 85.59% to 89.31%. nih.gov These findings underscore the reliability and reproducibility of spectrofluorimetry for the quantitative analysis of erlotinib in various research and quality control settings. nih.gov

Table 1: Spectrofluorimetric Analysis Parameters for Erlotinib Hydrochloride

ParameterValueReference
Excitation Wavelength (λex)295 nm researchgate.net
Emission Wavelength (λem)339 nm researchgate.net
Linearity Range (Pure Form)1-5 µg/mL researchgate.net
Linearity Range (Spiked Plasma)125-1000 ng/mL researchgate.netnih.gov
Limit of Detection (LOD)15 ng/mL researchgate.netnih.gov
Intra-Assay Precision (RSD)≤ 2.03% researchgate.net
Inter-Assay Precision (RSD)≤ 2.14% researchgate.net
Accuracy (Recovery)97.8-102.9% researchgate.net

Biochemical and Cellular Assays

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines. This assay measures the metabolic activity of cells, which is generally correlated with cell viability.

In studies involving non-small cell lung cancer (NSCLC) cell lines, the MTT assay has been instrumental in determining the half-maximal inhibitory concentration (IC50) of erlotinib. For instance, in A549 human lung carcinoma cells, erlotinib demonstrated dose-dependent cytotoxicity. mdpi.comdovepress.com One study reported an IC50 of 14.8 µM after 72 hours of exposure. waocp.org Another investigation found the IC50 to be 6 µM in A549 cells. mdpi.com The cytotoxicity of erlotinib is often time-dependent, with more pronounced effects observed after longer incubation periods. waocp.org

The MTT assay is also crucial for evaluating erlotinib's efficacy in combination with other therapeutic agents. For example, the combination of erlotinib with luteolin (B72000) has been shown to have a more robust inhibitory effect on glioblastoma cell proliferation than erlotinib alone. nih.gov Similarly, the assay has been used to compare the cytotoxicity of erlotinib with its derivatives, revealing that certain derivatives can exhibit superior inhibitory effects on both sensitive and drug-resistant cancer cell lines. nih.gov

Furthermore, the MTT assay is employed to assess the cytotoxicity of novel drug delivery systems for erlotinib, such as nanoemulsions. Studies have shown that erlotinib-loaded nanoemulsions can exhibit enhanced cytotoxicity compared to the free drug solution, suggesting improved therapeutic potential. mdpi.com

Table 2: IC50 Values of Erlotinib in Various Cancer Cell Lines as Determined by MTT Assay

Cell LineCancer TypeErlotinib IC50 (µM)Reference
A549Non-Small Cell Lung Cancer14.8 (72h) waocp.org
A549Non-Small Cell Lung Cancer6 mdpi.com
H1975 (erlotinib-resistant)Non-Small Cell Lung Cancer>20 frontiersin.org
KYSE410Esophageal Cancer5.00 ± 0.46 nih.govfrontiersin.org
KYSE450Esophageal Cancer7.60 ± 0.51 nih.govfrontiersin.org
H1650Non-Small Cell Lung Cancer14.00 ± 1.19 nih.govfrontiersin.org
HCC827Non-Small Cell Lung Cancer11.81 ± 1.02 nih.govfrontiersin.org
U87Glioblastoma~10 nih.gov
U251Glioblastoma30-35 nih.gov
U87 EGFR vIIIGlioblastoma30-35 nih.gov

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is an indispensable technique for elucidating the molecular mechanisms of this compound's action by analyzing the expression and phosphorylation status of key proteins in cellular signaling pathways. This method is particularly crucial for investigating the drug's effect on the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.

Studies have consistently used Western blotting to demonstrate that erlotinib inhibits the autophosphorylation of EGFR. In HaCaT keratinocyte cells, erlotinib treatment led to a concentration-dependent decrease in the levels of phosphorylated EGFR (p-EGFR). nih.govresearchgate.net This inhibitory effect extends to downstream signaling molecules, including extracellular signal-regulated kinase (ERK), where a significant reduction in phosphorylated ERK (p-ERK) is also observed. nih.govresearchgate.net

In the context of drug resistance, Western blotting is used to compare protein expression and phosphorylation in sensitive versus resistant cell lines. For instance, in erlotinib-resistant NSCLC cells, the basal expression levels of EGFR and the phosphorylation status of downstream proteins like Akt and mTOR can be assessed to understand resistance mechanisms. frontiersin.org Furthermore, this technique can reveal the upregulation of compensatory pathways, such as the HER2 and HER3 signaling, in resistant cells. plos.org

Western blotting is also vital for evaluating the efficacy of combination therapies. When erlotinib is combined with other agents, Western blotting can show enhanced inhibition of target phosphorylation or the modulation of other relevant pathways. For example, combining erlotinib with an autophagy inhibitor like chloroquine (B1663885) has been shown to increase the cleavage of caspase-3, an indicator of apoptosis, in resistant cells. spandidos-publications.com

The technique is also applied to investigate the effects of erlotinib on other proteins beyond the canonical EGFR pathway. For example, it has been used to show that erlotinib can decrease the expression of Aquaporin-3 (AQP3) in skin cells, providing a molecular basis for some of its side effects. researchgate.net

Table 3: Key Protein Targets of this compound Investigated by Western Blotting

ProteinChange Observed with Erlotinib TreatmentCell Line/ModelReference
p-EGFRDecreasedHaCaT, NSCLC cell lines nih.govresearchgate.netaacrjournals.org
p-ERKDecreasedHaCaT nih.govresearchgate.net
p-AktDecreasedNSCLC cell lines frontiersin.orgaacrjournals.org
p-mTORDecreasedNSCLC cell lines frontiersin.org
AQP3DecreasedHaCaT researchgate.net
Cleaved Caspase-3Increased (with Chloroquine)H1975 spandidos-publications.com
Phosphorylated RbDecreasedT cells nju.edu.cn

Flow Cytometry for Cell Cycle and Activation Status

Flow cytometry is a powerful tool for investigating the effects of this compound on cell cycle progression and apoptosis. This technique allows for the quantitative analysis of cell populations based on their fluorescence characteristics after staining with specific dyes.

A common application of flow cytometry in erlotinib research is the analysis of cell cycle distribution. Studies have shown that erlotinib can induce cell cycle arrest, primarily at the G0/G1 phase. frontiersin.org For example, in esophageal cancer cells, treatment with erlotinib or its derivatives resulted in an increased proportion of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. frontiersin.org This G1 arrest is consistent with the inhibition of EGFR signaling, which is crucial for cell cycle progression from G1 to S phase. In some cell lines, erlotinib has been observed to cause a slight increase in the percentage of cells in the G1 phase. oncotarget.com

Flow cytometry is also extensively used to quantify apoptosis, often through Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). In various cancer cell lines, erlotinib treatment, particularly in combination with other compounds, has been shown to significantly increase the percentage of apoptotic cells. spandidos-publications.comnih.gov For instance, co-treatment of erlotinib-resistant NSCLC cells with erlotinib and an autophagy inhibitor led to a significant increase in apoptosis compared to either drug alone. spandidos-publications.com

Furthermore, flow cytometry can be used to assess the activation status of specific cell populations, such as T-cells, by analyzing the expression of activation markers. nju.edu.cn

Table 4: Effects of this compound on Cell Cycle and Apoptosis as Determined by Flow Cytometry

Cell LineEffect ObservedAssayReference
KYSE450G0/G1 phase arrestPI Staining frontiersin.org
H1975Increased apoptosis (with Chloroquine)Annexin V/PI Staining spandidos-publications.com
PC9/ERG1 phase arrest (with YF454A)PI Staining nih.gov
H1299Increased apoptosis (with YF454A)Annexin V/PI Staining nih.gov
H1975Increased apoptosis (with YF454A)Annexin V/PI Staining nih.gov
MCF7No significant change in cell cycle alonePI Staining researchgate.net

Quantitative Polymerase Chain Reaction (qPCR) for Gene Copy Number

Quantitative Polymerase Chain Reaction (qPCR) is a crucial molecular biology technique used to measure the copy number of specific genes, which is particularly relevant in the context of this compound research for determining the amplification of the EGFR gene. EGFR gene copy number is a potential biomarker for predicting the response to EGFR tyrosine kinase inhibitors like erlotinib.

In NSCLC, an increased EGFR gene copy number, often detected by qPCR, can be associated with sensitivity to erlotinib. The principle of the assay involves comparing the amplification of the target gene (EGFR) to a reference gene with a known stable copy number (e.g., RNase P). The relative difference in the amplification cycles required to reach a certain fluorescence threshold is used to calculate the relative gene copy number.

Research has utilized qPCR to analyze EGFR gene copy number in erlotinib-resistant cell lines. For example, a decrease in the EGFR gene copy number in a resistant subline compared to its parental sensitive cell line was confirmed by qPCR, suggesting that a loss of EGFR gene amplification can contribute to acquired resistance. plos.org

The sensitivity of qPCR allows for the detection of mutations within the EGFR gene as well. Allelic discrimination assays using qPCR with specific probes can be employed to detect common mutations such as the T790M mutation in exon 20 and the L858R mutation in exon 21, which are critical determinants of erlotinib efficacy. nih.gov Highly sensitive methods like droplet digital PCR (ddPCR), an advanced form of PCR, have also been developed to accurately quantify EGFR mutations and copy number variations, even from limited sample material like circulating tumor DNA. spandidos-publications.com

Table 5: Application of qPCR in this compound Research

ApplicationKey FindingCell Line/ContextReference
EGFR Gene Copy Number AnalysisDecrease in EGFR copy number in resistant cells.RA2 (erlotinib-resistant) plos.org
EGFR Mutation DetectionDetection of T790M and L858R mutations.NSCLC tumors nih.gov
Sensitive Quantification of MutationsAccurate copy number determination of mutant alleles.NSCLC cell lines (H1650, H1975) spandidos-publications.com

Drug Affinity Responsive Target Stability (DARTS) Assay

The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful chemoproteomic technique used to identify the protein targets of small molecules like this compound directly in their native cellular environment. creative-proteomics.comnih.gov The principle behind DARTS is that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis. google.commdpi.com

The general workflow of a DARTS experiment involves incubating a cell lysate with the small molecule of interest (e.g., erlotinib) or a vehicle control. creative-proteomics.com This mixture is then subjected to limited proteolysis by a protease. nih.gov The resulting protein fragments are separated by SDS-PAGE. Proteins that are protected from degradation by binding to the small molecule will appear as more intense bands in the drug-treated sample compared to the control. frontiersin.org These protected protein bands can then be excised and identified using mass spectrometry. nih.gov

DARTS offers several advantages for target identification. It does not require modification or labeling of the small molecule, thus preserving its native binding properties. google.com The assay can be performed with complex protein mixtures, such as total cell lysates, allowing for an unbiased, proteome-wide search for targets. creative-proteomics.com

While there are no specific published examples of DARTS being used to identify novel targets of erlotinib, the methodology is highly applicable. It could be used to confirm the engagement of erlotinib with EGFR and to potentially uncover off-target interactions that may contribute to its therapeutic effects or side-effect profile. tandfonline.com The technique has been successfully used to identify and validate the targets of other kinase inhibitors and natural products. mdpi.comijbs.com For instance, it has been used to validate the binding of methotrexate (B535133) to DHFR and olaparib (B1684210) to PARP. nih.gov

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate the direct binding of a drug to its target protein within a complex cellular environment, such as intact cells or tissue lysates. nih.govacs.org The fundamental principle of CETSA is that when a ligand, such as Erlotinib, binds to its target protein, it confers additional thermal stability to the protein. pelagobio.comnih.gov This stabilization means the protein is more resistant to heat-induced denaturation and aggregation. pelagobio.com Consequently, upon heating, a greater amount of the target protein remains in its soluble, folded state in the presence of the binding ligand compared to its unbound state. nih.gov This difference in soluble protein levels at various temperatures allows for the confirmation of target engagement. pelagobio.com

The assay can be performed in two main formats: a temperature gradient experiment to determine the shift in the apparent melting temperature (Tagg) of the target protein, or an isothermal dose-response format (ITDRFCETSA) where protein stabilization is measured at a fixed temperature with varying concentrations of the compound. nih.gov

In the context of Erlotinib research, CETSA has been instrumental in confirming target engagement. For instance, studies have used CETSA to validate the interaction between Erlotinib and its known target, the Epidermal Growth Factor Receptor (EGFR), as well as to identify novel binding partners. One study identified DNA polymerase alpha subunit B (POLA2) as a new binding protein for Erlotinib in non-small cell lung cancer (NSCLC) cells. nih.gov The assay demonstrated that Erlotinib thermally stabilized POLA2 in a dose-dependent manner, with a saturated binding pattern observed starting at a concentration of 0.1 μM, confirming a direct and high-affinity interaction within the cell. nih.gov

ParameterDescriptionFinding in Erlotinib ResearchCitation
Principle Ligand binding increases the thermal stability of a target protein.Used to confirm direct binding of Erlotinib to target proteins in cellular lysates. pelagobio.comnih.gov
Application Validates drug-target engagement in a native cellular context.Confirmed Erlotinib binds to EGFR and identified a novel target, POLA2. nih.govoup.com
Key Finding Dose-dependent thermal stabilization of POLA2 by Erlotinib.Saturated binding pattern observed starting at 0.1 μM Erlotinib, indicating high-affinity interaction. nih.gov

Imaging Techniques in Preclinical Models

Imaging techniques are indispensable in preclinical research to visualize and quantify the effects of this compound in vivo. These methods range from whole-body imaging of drug distribution to microscopic analysis of cellular and subcellular structures within tumors.

Positron Emission Tomography (PET) Imaging (e.g., [11C]Erlotinib)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. By labeling Erlotinib with a positron-emitting isotope, such as Carbon-11 ([11C]), researchers can track the biodistribution and tumor uptake of the drug in real-time in preclinical models. aacrjournals.orge-century.us

Micro-PET studies using [11C]Erlotinib in mice bearing human lung cancer xenografts have demonstrated that the tracer's uptake correlates with tumor sensitivity to the drug. aacrjournals.org Specifically, tumors derived from cell lines with activating EGFR mutations that confer sensitivity to Erlotinib, such as HCC827 (EGFR exon 19 deletion), show significantly higher uptake and retention of [11C]Erlotinib compared to tumors from less sensitive or resistant cell lines like A549 (EGFR wild-type) and NCI-H358. aacrjournals.org This differential uptake allows for the visualization of drug-target engagement across the whole organism and can distinguish between sensitive and resistant tumors. aacrjournals.orgd-nb.info Biodistribution analysis confirms these findings, showing a higher percentage of the injected dose per gram (%ID/g) in sensitive tumors. aacrjournals.org

These preclinical studies have been pivotal in demonstrating that [11C]Erlotinib PET imaging can serve as a potential pharmacodynamic biomarker to assess EGFR-Erlotinib interactions and predict treatment response. grantome.comsnmjournals.org

Xenograft ModelEGFR Status[11C]Erlotinib Uptake (%ID/g)Sensitivity to ErlotinibCitation
HCC827 Exon 19 deletion (sensitive)3.7%Sensitive aacrjournals.org
A549 Wild-type (less sensitive)1.6%Less Sensitive aacrjournals.org
NCI-H358 Wild-type (less sensitive)0.7%Less Sensitive aacrjournals.org

Immunohistochemical Analysis in Xenografted Tumors

Immunohistochemistry (IHC) is a cornerstone technique in preclinical Erlotinib research, used to detect the presence and localization of specific proteins in tissue sections from xenografted tumors. This method provides critical insights into the pharmacodynamic effects of Erlotinib on key cellular pathways, including proliferation, apoptosis, and signal transduction.

Research findings consistently show that Erlotinib treatment leads to a significant reduction in the proliferation marker Ki-67 in xenografted tumors. nih.govaacrjournals.orgascopubs.org For example, in cetuximab-resistant xenografts, Erlotinib treatment resulted in a 33-40% decrease in Ki-67 positive staining compared to vehicle controls. nih.gov Concurrently, Erlotinib has been shown to induce apoptosis, as measured by an increase in TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) positive cells. nih.govnih.gov

Furthermore, IHC analysis is crucial for demonstrating Erlotinib's on-target effect by measuring the phosphorylation status of EGFR and its downstream signaling proteins. Studies have documented a significant decrease in phosphorylated EGFR (p-EGFR) and phosphorylated mitogen-activated protein kinase (p-MAPK) in tumor tissues following Erlotinib administration. aacrjournals.orgnih.govresearchgate.net This inhibition of the EGFR signaling pathway is a direct indicator of the drug's mechanism of action at the tissue level.

BiomarkerEffect of Erlotinib TreatmentResearch FindingCitation
Ki-67 DecreaseSignificant reduction in cellular proliferation (e.g., 33-40% decrease). nih.govaacrjournals.org
TUNEL IncreaseSignificant increase in apoptosis (e.g., 1.4 to 1.8-fold increase). nih.govnih.gov
p-EGFR DecreaseMarked reduction in EGFR phosphorylation, indicating target inhibition. aacrjournals.orgnih.govnih.gov
p-MAPK DecreaseSignificant reduction in downstream signaling pathway activation. aacrjournals.org

Transmission Electron Microscopy for Organelle Morphology

Transmission Electron Microscopy (TEM) offers ultra-high resolution imaging to investigate the subcellular effects of this compound, revealing detailed changes in organelle morphology. TEM studies have been particularly informative in elucidating Erlotinib's impact on autophagy and mitochondrial integrity.

Several studies have used TEM to demonstrate that Erlotinib treatment induces autophagy in cancer cells. spandidos-publications.complos.org The hallmark morphological evidence of autophagy is the formation of autophagosomes, which are double-membraned vacuoles containing cytoplasmic components and organelles. researchgate.net TEM images of Erlotinib-treated cells, such as the H1975 NSCLC cell line, clearly show the accumulation of these characteristic autophagosomes within the cytoplasm, which are absent in untreated control cells. spandidos-publications.comresearchgate.net

TEM has also been employed to study Erlotinib's effects on mitochondria. Research indicates that Erlotinib can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and alterations in mitochondrial morphology. spandidos-publications.comvanderbilt.edu One study observed that Erlotinib treatment promoted excessive mitochondrial fragmentation in pancreatic cancer cells. nih.gov Using TEM, a significant reduction in the mean length of mitochondria was quantified, from approximately 9.1 μm in control cells to about 2.3 μm in Erlotinib-treated cells, indicating a profound impact on mitochondrial dynamics. nih.gov

Q & A

Q. How should researchers report conflicting findings in Erlotinib studies?

  • Methodological Answer: Disclose all data transparently, including negative or inconclusive results, in alignment with CONSORT or STROBE guidelines. Use forest plots in meta-analyses to visualize heterogeneity and subgroup analyses to explore sources of contradiction (e.g., geographic differences in mutation prevalence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.